(S)-3-(1-Aminoethyl)phenol
Description
Properties
IUPAC Name |
3-[(1S)-1-aminoethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRNDUQAIZJRPZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123982-81-0 | |
| Record name | 3-(1-Aminoethyl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (S)-3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(1-Aminoethyl)phenol is a chiral organic compound of significant interest in the pharmaceutical industry. Its primary application lies in its role as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Rivastigmine. Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[1] The specific stereochemistry of the (S)-enantiomer is crucial for the biological activity of the final drug product. This guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of this compound.
Chemical and Physical Properties
This compound, also known by its IUPAC name 3-[(1S)-1-aminoethyl]phenol, is a white to light brown crystalline powder.[1] A comprehensive summary of its properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 123982-81-0 | [1] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Appearance | White or light brown crystalline powder | [1] |
| Boiling Point | 266.3 °C at 760 mmHg | [1] |
| Density | 1.096 g/cm³ | [1] |
| Flash Point | 114.9 °C | [1] |
| Purity | ≥ 97% | [1] |
| Storage | Store at 2-8°C, protected from light and moisture. |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in the production of Rivastigmine. Several synthetic routes have been developed, often starting from m-hydroxyacetophenone.
General Synthetic Pathway
A common synthetic approach involves the oximation of m-hydroxyacetophenone followed by a reduction to yield 3-(1-aminoethyl)phenol. The racemic mixture is then resolved to isolate the desired (S)-enantiomer.
References
Chemical and physical properties of (S)-3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(1-Aminoethyl)phenol, a chiral aromatic amine, is a pivotal intermediate in the pharmaceutical industry. Its stereospecific structure is fundamental to the synthesis of various bioactive molecules, most notably as a key building block for the cholinesterase inhibitor, Rivastigmine, which is utilized in the management of Alzheimer's and Parkinson's disease-related dementia. The precise (S)-configuration of this intermediate is critical for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and analytical characterization of this compound.
Chemical and Physical Properties
This compound is typically a white to light brown crystalline powder. Proper storage requires maintaining the compound in a cool, dry, and well-sealed container, protected from light and moisture to ensure its integrity.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 3-[(1S)-1-aminoethyl]phenol | [1] |
| Synonyms | S-3-Hydroxy-Alpha-methylbenzylamine | |
| CAS Number | 123982-81-0 | [2] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | White or light brown crystalline powder |
Physicochemical Data
| Property | Value | Reference |
| Density | 1.096 g/cm³ | |
| Boiling Point | 266.3 °C at 760 mmHg | [3] |
| Melting Point | 177-180 °C (for racemate) | [4] |
| Flash Point | 114.9 °C | |
| Refractive Index | 1.572 | |
| pKa (Phenolic OH) | ~9.8 (Predicted for similar phenols) | [4][5] |
| pKa (Ammonium) | ~9-10 (Predicted for ammonium ions) | |
| Purity | ≥ 97% | |
| Storage | 2-8°C, protect from light and moisture | [3] |
Synthesis of this compound
The enantiomerically pure this compound is primarily synthesized through two strategic approaches: biocatalytic asymmetric synthesis and chiral resolution of a racemic mixture.
Biocatalytic Synthesis via Transamination
A modern and efficient method for producing this compound involves the asymmetric amination of a prochiral ketone using an engineered transaminase enzyme. This approach is favored for its high enantioselectivity and environmentally benign reaction conditions.
Principle: The synthesis utilizes an engineered (S)-selective transaminase polypeptide to catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to 3'-hydroxyacetophenone, yielding the desired (S)-amine with high enantiomeric excess.[6]
-
Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared.
-
Reagent Addition: 3'-hydroxyacetophenone is added as the substrate. An amine donor, such as isopropylamine, is added in excess. Pyridoxal-5'-phosphate (PLP) is included as a necessary cofactor for the transaminase.
-
Enzyme Addition: The engineered transaminase polypeptide (lyophilized powder or whole-cell preparation) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically conducted at a controlled temperature (e.g., 30-45°C) with gentle agitation for 12-24 hours. The progress is monitored by HPLC.
-
Work-up and Purification: Upon completion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to basic (pH > 10) to deprotonate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield this compound with high purity and enantiomeric excess.
Synthesis by Chiral Resolution
This classical approach involves the synthesis of racemic 3-(1-aminoethyl)phenol followed by separation of the enantiomers. The resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their differing solubilities.
Principle: The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., (S)-(+)-mandelic acid or D-(-)-tartaric acid).[7] This reaction forms a pair of diastereomeric salts. One diastereomer is typically less soluble in a given solvent system and crystallizes out, allowing for its separation. The resolved salt is then treated with a base to liberate the free (S)-amine.
-
Racemate Synthesis: Racemic 3-(1-aminoethyl)phenol is first synthesized, for instance, by reductive amination of 3'-hydroxyacetophenone.
-
Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., a mixture of acetone and water, or ethanol).[7] A solution of the chiral resolving agent (e.g., (S)-(+)-mandelic acid, ~0.5 equivalents) in the same solvent system is added.
-
Fractional Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.[7]
-
Isolation: The precipitated salt is collected by vacuum filtration and washed with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.
-
Liberation of Free Amine: The isolated diastereomeric salt is dissolved or suspended in water, and the pH is adjusted to >10 with an aqueous base (e.g., sodium hydroxide or ammonia). This neutralizes the resolving agent and liberates the free (S)-amine.
-
Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., toluene or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield enantiomerically enriched this compound.
Spectroscopic and Analytical Data
While specific, high-resolution spectra for this compound are not widely available in public literature, the expected spectral characteristics can be reliably predicted based on its functional groups. Commercial suppliers often provide detailed certificates of analysis with this data upon purchase.[8]
¹H and ¹³C NMR Spectroscopy (Predicted)
The NMR spectrum will be characterized by signals from the aromatic ring, the ethylamine side chain, and the exchangeable protons of the amine and phenol groups.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Methyl Protons | ~1.3-1.5 | Doublet | 3H | -CH(NH₂)CH₃ |
| Methine Proton | ~4.0-4.3 | Quartet | 1H | -CH (NH₂)CH₃ |
| Amine Protons | Broad, variable | Singlet (broad) | 2H | -NH₂ |
| Phenolic Proton | Broad, variable | Singlet (broad) | 1H | -OH |
| Aromatic Protons | ~6.6-7.2 | Multiplets | 4H | Ar-H |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Methyl Carbon | ~23-26 | -CH(NH₂)C H₃ |
| Methine Carbon | ~49-52 | -C H(NH₂)CH₃ |
| Aromatic Carbons | ~113-130 | Ar-C H |
| Aromatic Carbon (C-CH) | ~145-148 | Ar-C -CH |
| Aromatic Carbon (C-OH) | ~155-158 | Ar-C -OH |
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
The IR spectrum will prominently feature absorptions corresponding to the O-H, N-H, and C-H stretching vibrations, as well as aromatic C=C bending.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H Stretch (Phenol) | 3200 - 3550 | Strong, broad peak due to hydrogen bonding. |
| N-H Stretch (Amine) | 3300 - 3500 | Medium intensity, two bands for primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium intensity. |
| C=C Bending (Aromatic) | 1500 - 1600 | Medium to strong, multiple bands. |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong intensity. |
Mass Spectrometry (Predicted)
In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) peak is expected at m/z = 137. The primary fragmentation pathway is anticipated to be the α-cleavage of the C-C bond adjacent to the nitrogen atom, which is characteristic for amines.
| m/z Value | Possible Fragment | Notes |
| 137 | [C₈H₁₁NO]⁺ | Molecular ion peak. |
| 122 | [M - CH₃]⁺ | Loss of the methyl group via α-cleavage. This is expected to be a major fragment. |
| 108 | [M - C₂H₅]⁺ or [M - CH₂NH]⁺ | Potential fragmentation pathways involving the side chain. |
| 77 | [C₆H₅]⁺ | Phenyl cation, common in aromatic compounds, though may be of low intensity. |
Biological Activity and Applications
The primary and well-documented role of this compound is its application as a crucial chiral building block in pharmaceutical synthesis.
Intermediate for Rivastigmine Synthesis
This compound is the direct precursor to (S)-3-(1-(dimethylamino)ethyl)phenol, which is subsequently carbamoylated to produce Rivastigmine. The stereochemistry of the starting material dictates the final configuration of the drug, which is essential for its selective inhibition of cholinesterase enzymes in the brain.
There is no significant evidence in the reviewed literature to suggest that this compound possesses independent pharmacological activity or engages in specific signaling pathways. Its utility is derived from its role as a structurally precise intermediate.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
GHS Hazard Information
-
Hazard Statements:
-
Signal Word: Danger
-
Hazard Classifications:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]
-
References
- 1. This compound | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1stsci.com [1stsci.com]
- 3. This compound [myskinrecipes.com]
- 4. chembk.com [chembk.com]
- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011159910A2 - Biocatalysts and methods for the synthesis of (s)-3-(1-aminoethyl)-phenol - Google Patents [patents.google.com]
- 7. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
(S)-3-(1-Aminoethyl)phenol structural formula and stereochemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-(1-Aminoethyl)phenol, also known by its IUPAC name 3-[(1S)-1-aminoethyl]phenol, is a chiral organic compound of significant interest in the pharmaceutical industry.[1] Its structural features, comprising a phenol group and a chiral aminoethyl side chain, make it a valuable and versatile chiral building block.[2][3] The specific (S) stereoconfiguration is crucial for its primary application as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Rivastigmine.[4] Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[4] This guide provides a comprehensive overview of the structural formula, stereochemistry, physicochemical properties, synthesis, and analytical methodologies for this compound.
Structural Formula and Stereochemistry
The molecule possesses a single stereocenter at the carbon atom adjacent to the amino group and the phenyl ring. The "S" designation in its name refers to the specific spatial arrangement of the substituents around this chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
IUPAC Name: 3-[(1S)-1-aminoethyl]phenol[1]
-
SMILES: C--INVALID-LINK--N[1]
-
InChI Key: WFRNDUQAIZJRPZ-LURJTMIESA-N[1]
The stereochemical integrity of this compound is paramount, as biological systems like enzymes and receptors are themselves chiral and often exhibit high stereospecificity. The (S)-configuration is essential for the desired therapeutic effect in drugs derived from it, while the corresponding (R)-enantiomer may be less active or exhibit a different pharmacological profile.[2]
The efficacy of a chiral drug is often dependent on a precise three-dimensional fit with its biological target. The diagram below illustrates conceptually how one enantiomer can bind effectively to a chiral receptor site while the other cannot, leading to a difference in biological activity.
Caption: Conceptual diagram of stereospecific receptor binding.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for its handling, storage, and use in manufacturing processes.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1][4][5] |
| Molecular Weight | 137.18 g/mol | [1][4][5] |
| Appearance | White or light brown crystalline powder | [4] |
| Boiling Point | 266.3 °C at 760 mmHg | [4][5] |
| Density | 1.096 g/cm³ | [4] |
| Flash Point | 114.9 °C | [4] |
| Refractive Index | 1.572 | [4] |
| CAS Number | 123982-81-0 | [4][5] |
| Storage | 2-8°C, protect from light | [5] |
Synthesis and Manufacturing
The production of enantiomerically pure this compound is a critical step in the synthesis of its derivative APIs. Two primary strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture.
The following diagram illustrates the two main approaches to obtaining the desired (S)-enantiomer.
Caption: Overview of synthetic strategies for this compound.
Protocol 4.2.1: Synthesis via Racemic Mixture and Chiral Resolution
This is a classical and widely used industrial method for separating a racemic mixture into its constituent enantiomers.[2]
Step 1: Synthesis of Racemic 3-(1-Aminoethyl)phenol A common route is the reductive amination of 3'-hydroxyacetophenone.[3][6]
-
3'-hydroxyacetophenone is dissolved in an alcohol solvent (e.g., methanol).
-
The solution is reacted with ammonia in the presence of a reducing agent and a catalyst, such as Raney Nickel, under hydrogen pressure.[6]
-
The reaction mixture is worked up to isolate the racemic 3-(1-aminoethyl)phenol.
Step 2: Chiral Resolution via Diastereomeric Salt Formation This process leverages the different physical properties of diastereomers.[3][7]
-
The racemic base, 3-(1-aminoethyl)phenol, is dissolved in a suitable solvent, such as methanol.
-
An equimolar amount of an enantiomerically pure chiral acid, the resolving agent (e.g., L-(+)-tartaric acid), is added to the solution, often at an elevated temperature (e.g., 60 °C) to ensure complete dissolution.[8]
-
The clear solution is allowed to cool to room temperature, and a co-solvent (e.g., acetone) may be added to induce precipitation.[8]
-
The mixture is cooled further (e.g., to 5 °C) and allowed to crystallize. Due to differences in solubility, the salt of one diastereomer will preferentially crystallize out of the solution.
-
The precipitated diastereomeric salt is isolated by filtration.
-
The enantiomerically pure this compound is liberated from the salt by treatment with a base (e.g., sodium hydroxide or ammonia solution) to neutralize the resolving agent, followed by extraction into an organic solvent.[9]
Protocol 4.2.2: Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, avoiding the loss of 50% of the material inherent in resolution processes.[2] A prominent method is the asymmetric reduction of the prochiral ketone, 3'-hydroxyacetophenone.[2][3]
-
3'-hydroxyacetophenone is subjected to catalytic hydrogenation.
-
The reaction is carried out using a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., a Ruthenium-BINAP system).
-
The chiral catalyst directs the hydrogenation to occur preferentially on one face of the ketone, yielding the (S)-alcohol with high enantiomeric excess.
-
The resulting chiral alcohol is then converted to the corresponding amine with retention of stereochemistry. Alternatively, direct asymmetric reductive amination can be employed using specific enzymes like transaminases.[3]
Application in the Synthesis of Rivastigmine
This compound is a crucial precursor for Rivastigmine. The synthesis involves N,N-dimethylation of the primary amine followed by carbamoylation of the phenolic hydroxyl group.
The diagram below outlines a general synthetic pathway from the N,N-dimethylated intermediate to Rivastigmine.
References
- 1. This compound | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-(1-Aminoethyl)phenol hydrochloride|Supplier [benchchem.com]
- 3. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. This compound [myskinrecipes.com]
- 6. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
- 9. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
Spectroscopic Characterization of (S)-3-(1-Aminoethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for (S)-3-(1-Aminoethyl)phenol based on the analysis of similar molecular structures, including phenols, chiral amines, and substituted aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CH₃ | 1.3 - 1.5 | Doublet (d) | Coupling with the adjacent methine proton. |
| NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | Chemical shift and broadness can vary with concentration and solvent due to hydrogen bonding and exchange. |
| CH | 4.0 - 4.3 | Quartet (q) | Coupling with the three methyl protons. |
| Aromatic H (ortho to -OH) | 6.6 - 6.8 | Multiplet (m) | |
| Aromatic H (para to -OH) | 7.0 - 7.2 | Multiplet (m) | |
| Aromatic H (ortho to -CH(NH₂)CH₃) | 6.7 - 6.9 | Multiplet (m) | |
| Aromatic H (meta to both) | 6.9 - 7.1 | Multiplet (m) | |
| OH | 4.0 - 7.0 | Broad Singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| CH₃ | 20 - 25 | |
| CH | 50 - 55 | |
| Aromatic C (ipso, attached to -OH) | 155 - 158 | |
| Aromatic C (ipso, attached to -CH(NH₂)CH₃) | 145 - 148 | |
| Aromatic C (ortho to -OH) | 113 - 117 | |
| Aromatic C (para to -OH) | 129 - 131 | |
| Aromatic C (ortho to -CH(NH₂)CH₃) | 118 - 122 | |
| Aromatic C (meta to both) | 120 - 125 |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 137 | Molecular Ion |
| [M-CH₃]⁺ | 122 | Loss of a methyl group |
| [M-NH₂]⁺ | 121 | Loss of an amino group |
| [C₇H₇O]⁺ | 107 | Benzylic cleavage, loss of CH₃CHN |
| [C₆H₅O]⁺ | 93 | Phenoxy cation |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Phenol) | 3200 - 3600 | Strong, Broad | Stretching vibration, broadened due to hydrogen bonding. |
| N-H (Amine) | 3300 - 3500 | Medium | Asymmetric and symmetric stretching of the primary amine. Two bands may be observed. |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations. |
| C-H (Aliphatic) | 2850 - 2970 | Medium | Stretching vibrations of the ethyl group. |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Ring stretching vibrations. |
| C-O (Phenol) | 1200 - 1260 | Strong | Stretching vibration. |
| C-N (Amine) | 1020 - 1250 | Medium | Stretching vibration. |
| N-H (Amine) | 1590 - 1650 | Medium | Bending vibration. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data described above. These protocols are based on standard laboratory practices for the analysis of chiral aromatic amines and phenols.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to the NMR tube.
-
Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16-32 scans, relaxation delay of 1-2 seconds).
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all signals.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024-4096 scans, relaxation delay of 2-5 seconds).
-
Process the ¹³C NMR spectrum similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.
Materials:
-
This compound sample
-
Methanol or other suitable volatile solvent
-
Mass spectrometer (e.g., with Electron Ionization source)
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol.
-
Introduce the sample into the mass spectrometer. For EI-MS, a direct insertion probe or gas chromatography inlet can be used.
-
Set the ionization energy (typically 70 eV for EI).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Analyze the resulting spectrum to identify the molecular ion peak and the fragmentation pattern.
Infrared Spectroscopy
Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.
Materials:
-
This compound sample
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
-
Potassium bromide (KBr), if preparing a pellet
Procedure (using KBr pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure to form a transparent or translucent KBr pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
(S)-3-(1-Aminoethyl)phenol: A Technical Guide on Its Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-3-(1-Aminoethyl)phenol, also known by its synonym S-3-Hydroxy-Alpha-methylbenzylamine, is a chiral molecule of significant interest within the pharmaceutical industry. While extensive research into its direct biological activity is not publicly available, its critical role as a key intermediate in the synthesis of Rivastigmine makes it a compound of high importance. Rivastigmine is a well-established cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia. This technical guide will explore the known chemical properties of this compound, its pivotal function in the synthesis of Rivastigmine, and provide an overview of the experimental protocols that would be utilized to characterize its biological activity, should it be investigated as a pharmacologically active agent itself.
Chemical and Physical Properties
This compound is a white to light brown crystalline powder. Its stereochemistry, the (S)-configuration, is crucial for the biological efficacy of the final active pharmaceutical ingredient, Rivastigmine[1].
| Property | Value | Reference |
| CAS Number | 123982-81-0 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [2] |
| Boiling Point | 266.3 °C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [1] |
Role in the Synthesis of Rivastigmine
The primary and most well-documented application of this compound is as a foundational building block in the manufacturing of Rivastigmine[1]. The synthesis involves a multi-step process where the amine and phenol functional groups of the molecule are modified to produce the final carbamate structure of Rivastigmine. The chiral center of this compound is integral to the therapeutic effect of Rivastigmine[1].
References
(S)-3-(1-Aminoethyl)phenol: A Comprehensive Technical Guide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S)-3-(1-Aminoethyl)phenol, a key chiral intermediate in the pharmaceutical industry. This document details its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role in the production of the Alzheimer's disease therapeutic, Rivastigmine. Detailed experimental protocols and visual diagrams of key processes are included to support researchers in drug development and manufacturing.
Physicochemical and Spectroscopic Data
This compound is a chiral aromatic amine essential for the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its enantiomeric purity is critical for the efficacy of the final drug product.[3]
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [4][5] |
| Molecular Weight | 137.18 g/mol | [4][5] |
| CAS Number | 123982-81-0 | [3] |
| Appearance | White or light brown crystalline powder | [3] |
| Boiling Point | 266.3 °C at 760 mmHg | [6] |
| Density | 1.096 g/cm³ | [3] |
| Flash Point | 114.9 °C | [3] |
| Refractive Index | 1.572 | [3] |
| Purity | ≥ 97% | [3] |
| Storage | 2-8°C, protected from light | [6] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR (Proton NMR) Data
A representative ¹H NMR spectrum of a similar phenol compound shows characteristic peaks for aromatic protons in the range of δ 6.5-7.5 ppm. The methine proton (CH) adjacent to the amino group and the methyl protons (CH₃) would appear further upfield. Specific assignments for this compound are detailed in Table 2.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.6 - 7.2 | m | - |
| -OH | ~5.0 | br s | - |
| -CH(NH₂) | ~4.1 | q | ~6.6 |
| -NH₂ | ~1.5 - 2.0 | br s | - |
| -CH₃ | ~1.3 | d | ~6.6 |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Expected chemical shifts are summarized in Table 3. Aromatic carbons typically resonate between 110-160 ppm.
| Carbon | Chemical Shift (δ, ppm) |
| C-OH (ipso) | ~157 |
| Aromatic C-H | ~113-130 |
| Aromatic C-C(H)N | ~148 |
| -CH(NH₂) | ~50 |
| -CH₃ | ~25 |
IR (Infrared) Spectroscopy Data
The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are listed in Table 4.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200-3600 | Broad |
| N-H stretch (amine) | 3300-3500 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| C-O stretch (phenol) | 1200-1260 | Strong |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z = 137. A common fragmentation would be the loss of the methyl group, resulting in a fragment at m/z = 122.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of several pharmaceuticals. The most common industrial approach involves the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 3-(1-Aminoethyl)phenol
A common method for the synthesis of the racemic compound is the reductive amination of 3-hydroxyacetophenone.
Chiral Resolution using L-(+)-Tartaric Acid
The separation of the racemic mixture into its constituent enantiomers is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution of 3-(1-Aminoethyl)phenol
-
Dissolution: Dissolve racemic 3-(1-aminoethyl)phenol (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Salt Formation: To this solution, add a solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent.
-
Crystallization: Stir the mixture at room temperature to induce crystallization of the less soluble diastereomeric salt, this compound-L-tartrate. The crystallization process can be aided by cooling the mixture.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free this compound.
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC.
Application in the Synthesis of Rivastigmine
This compound is a crucial precursor for the synthesis of (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, commercially known as Rivastigmine. Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.
Synthesis of (S)-3-(1-(Dimethylamino)ethyl)phenol
The synthesis of this intermediate involves the N-methylation of this compound.
Experimental Protocol: N-methylation of this compound
-
Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as methanol.
-
Methylation: Add formaldehyde (excess, e.g., 2.2 equivalents) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or perform catalytic hydrogenation in the presence of formaldehyde.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-3-(1-(dimethylamino)ethyl)phenol.
Synthesis of Rivastigmine
The final step in the synthesis of Rivastigmine is the carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol.
Experimental Protocol: Synthesis of Rivastigmine
-
Reaction Setup: Dissolve (S)-3-(1-(dimethylamino)ethyl)phenol (1 equivalent) in an inert solvent such as toluene or tetrahydrofuran under an inert atmosphere.
-
Carbamoylation: Add a base (e.g., sodium hydride or pyridine) to the solution, followed by the dropwise addition of N-ethyl-N-methylcarbamoyl chloride (1-1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 110-115°C in toluene) and stir for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry it, and concentrate it under reduced pressure. The crude product can be purified by column chromatography to yield Rivastigmine.
Mechanism of Action of Rivastigmine
Rivastigmine exerts its therapeutic effect in Alzheimer's disease primarily through the inhibition of two key enzymes involved in the breakdown of the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]
Cholinergic Signaling Pathway in Alzheimer's Disease
In a healthy brain, acetylcholine is released from presynaptic neurons, crosses the synaptic cleft, and binds to postsynaptic receptors, propagating nerve impulses essential for cognitive functions like memory and learning. AChE and BuChE in the synaptic cleft rapidly hydrolyze acetylcholine, terminating the signal. In Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced acetylcholine levels and impaired cognitive function.
Rivastigmine's Dual Inhibition
Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE. By inhibiting these enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive symptoms.[1]
Potential Role in Amyloid Precursor Protein (APP) Processing
Recent research suggests that Rivastigmine may also have a disease-modifying effect by influencing the processing of amyloid precursor protein (APP). It is proposed that Rivastigmine promotes the non-amyloidogenic pathway, where APP is cleaved by α-secretase, leading to the formation of the neuroprotective sAPPα fragment and preventing the formation of neurotoxic amyloid-β plaques.
Conclusion
This compound is a fundamentally important chiral intermediate in the pharmaceutical industry, with its primary role being in the synthesis of Rivastigmine. Its stereochemistry is paramount for the biological activity of the final drug product. This guide provides essential data and detailed methodologies to aid researchers and drug development professionals in the synthesis, handling, and application of this key molecule. The understanding of its properties and synthetic routes is crucial for the efficient and scalable production of life-changing medications for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. [Synthesis of S-(+)-rivastigmine hydrogentartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthetic History of (S)-3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(1-Aminoethyl)phenol, a chiral primary amine, is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of Rivastigmine, a cholinesterase inhibitor for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1][2][3] Its stereochemistry is paramount to the biological activity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the discovery and evolution of the synthetic strategies for this compound. It details the primary manufacturing routes, including the preparation of the racemic mixture via reductive amination and subsequent chiral resolution, as well as direct asymmetric synthesis approaches. This document is intended to be a resource for researchers and professionals in drug development and process chemistry, offering detailed experimental protocols, comparative data, and a historical perspective on the synthesis of this important chiral building block.
Introduction: Discovery and Significance
The history of this compound is intrinsically linked to the development of Rivastigmine. While a specific, seminal paper detailing its initial discovery is not readily apparent in the public domain, its importance emerged with the need for enantiomerically pure starting materials for the synthesis of chiral drugs. The development of practical synthetic routes to this compound was driven by the need for an efficient and scalable process for the production of Rivastigmine.
The primary route to racemic 3-(1-Aminoethyl)phenol involves the reductive amination of 3'-hydroxyacetophenone.[4][5] The subsequent challenge, and where much of the developmental effort has been focused, is the efficient separation of the racemic mixture to isolate the desired (S)-enantiomer, or the direct asymmetric synthesis of the (S)-enantiomer, thereby avoiding the loss of 50% of the material inherent in a classical resolution.
Synthesis of Racemic 3-(1-Aminoethyl)phenol
The foundational step in many synthetic approaches to this compound is the production of the racemic mixture. The most common method is the reductive amination of 3'-hydroxyacetophenone.
Reductive Amination of 3'-hydroxyacetophenone
This process typically involves two key transformations: the formation of an imine or oxime from the ketone, followed by reduction to the amine.
A common industrial approach involves the oximation of 3'-hydroxyacetophenone with hydroxylamine hydrochloride, followed by the reduction of the resulting oxime.
Experimental Protocol: Reductive Amination via Oxime Reduction
-
Step 1: Oximation of 3'-hydroxyacetophenone. In a suitable reaction vessel, 10g of 3'-hydroxyacetophenone and 10g of hydroxylamine hydrochloride are combined with 200ml of ethanol and 100ml of a 30% aqueous sodium hydroxide solution. The mixture is heated to reflux and stirred for 30 minutes. After cooling to below 20°C, 100ml of water is added.[4]
-
Step 2: Reduction of the Oxime. To the cooled mixture from Step 1, 15g of Al-Ni alloy is added, and the reaction is stirred for 1 hour.[4] The catalyst is then filtered off, and the filtrate is worked up to isolate the racemic 3-(1-Aminoethyl)phenol.
Chiral Resolution of (±)-3-(1-Aminoethyl)phenol
Classical resolution via the formation of diastereomeric salts is a well-established and industrially practiced method for obtaining enantiomerically pure amines.
Resolution with L-(+)-Tartaric Acid
L-(+)-Tartaric acid is a commonly used resolving agent for racemic amines. The principle lies in the differential solubility of the two diastereomeric salts formed.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
-
Step 1: Diastereomeric Salt Formation. 2.0g of racemic 3-(1-Aminoethyl)phenol and 1.2g of L-(+)-tartaric acid are dissolved in 5ml of methanol at 60°C to form a clear solution.[6]
-
Step 2: Fractional Crystallization. The solution is allowed to cool to room temperature, and acetone (approximately 50ml) is gradually added to precipitate the diastereomeric salt. The mixture is then left to crystallize at +5°C overnight. The deposited crystals of the (S)-amine-L-tartrate salt are collected by filtration and washed with acetone.[6]
-
Step 3: Liberation of the Free Amine. The isolated diastereomeric salt is dissolved in an aqueous basic solution (e.g., 1N NaOH) to neutralize the tartaric acid. The free this compound is then extracted with a suitable organic solvent (e.g., diethyl ether), and the solvent is evaporated to yield the enantiomerically enriched product.[6]
| Resolving Agent | Solvent System | Typical Yield of Diastereomeric Salt | Reference |
| L-(+)-Tartaric Acid | Methanol/Acetone | Not explicitly stated for this amine, but a related process gives 51.5% of the free amine after liberation. | [6] |
| D-(−)-Tartaric Acid | Not specified | A related process yielded 27% of the tartrate salt. | [7] |
| (S)-(+)-Mandelic Acid | Acetone/Water | Not specified for the final amine, but used for a protected intermediate. | [7] |
Asymmetric Synthesis of this compound
To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis methods have been developed to directly produce the (S)-enantiomer.
Biocatalytic Asymmetric Amination
The use of engineered transaminases has emerged as a powerful tool for the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from an amino donor to a ketone with high enantioselectivity.
Experimental Protocol: Asymmetric Amination using a Transaminase
-
Reaction Setup. In a suitable reaction vessel, 3-hydroxyacetophenone is combined with an engineered transaminase polypeptide in the presence of an amino donor (e.g., isopropylamine). The reaction is carried out under conditions suitable for the conversion of the ketone to (S)-3-(1-aminoethyl)-phenol in high enantiomeric excess.[8] Specific conditions such as pH, temperature, and substrate/enzyme loading are dependent on the specific engineered enzyme used.
| Biocatalyst | Substrate | Product | Enantiomeric Excess | Conversion | Reference |
| Engineered Transaminase | 3-hydroxyacetophenone | (S)-3-(1-aminoethyl)-phenol | >99% | High | [8] |
Asymmetric Hydrogenation
The asymmetric hydrogenation of a ketone precursor using a chiral catalyst is another efficient method for producing enantiomerically pure alcohols, which can then be converted to the desired amine. While a direct asymmetric reductive amination protocol for 3'-hydroxyacetophenone to this compound is not detailed in the provided results, the asymmetric hydrogenation of similar ketones is well-established.
Conceptual Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst System. A ruthenium complex with a chiral diphosphine ligand (e.g., (S)-BINAP) and a chiral diamine ligand (e.g., (S,S)-DPEN) is a highly effective catalyst for the asymmetric hydrogenation of aromatic ketones.[9]
-
Reaction Conditions. 3'-hydroxyacetophenone would be hydrogenated in a suitable solvent (e.g., methanol or 2-propanol) under a hydrogen atmosphere in the presence of the chiral ruthenium catalyst and a base (e.g., KOH or t-C4H9OK). The reaction would be carried out at a specific temperature and pressure until completion to yield the corresponding (S)-1-(3-hydroxyphenyl)ethanol with high enantiomeric excess. This alcohol can then be converted to the amine.
Role as a Pharmaceutical Intermediate and Biological Relevance
The primary significance of this compound lies in its role as a key building block for Rivastigmine.[1][2][3] The (S)-configuration is crucial for the pharmacological activity of the final drug.
Synthesis of Rivastigmine from this compound
The synthesis of Rivastigmine from this compound involves the N,N-dimethylation of the primary amine followed by carbamoylation of the phenolic hydroxyl group.
Caption: Synthetic route from this compound to Rivastigmine.
Mechanism of Action of Rivastigmine
This compound itself is not known to have a direct signaling pathway of therapeutic interest. Its biological importance is realized in the final drug, Rivastigmine. Rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10] By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.[10] This mechanism helps to alleviate some of the symptoms of Alzheimer's and Parkinson's disease.[10] More recent research also suggests that Rivastigmine may have neuroprotective effects by modulating the processing of amyloid precursor protein (APP) towards the non-amyloidogenic α-secretase pathway and by enhancing nerve growth factor (NGF)-induced neurite outgrowth through interactions with sigma-1 and sigma-2 receptors.[1][11][12]
Caption: Mechanism of action of Rivastigmine.
Conclusion
This compound stands as a testament to the evolution of synthetic organic chemistry, driven by the demands of the pharmaceutical industry. From its initial production as a racemic mixture requiring laborious classical resolution, the synthetic strategies have advanced to include highly efficient and enantioselective biocatalytic and asymmetric catalytic methods. These advancements not only improve the efficiency and cost-effectiveness of producing this key intermediate but also align with the principles of green chemistry by reducing waste. The continued development of synthetic routes to this compound will likely focus on further optimization of these asymmetric methods for even greater efficiency and sustainability.
References
- 1. Cholinesterase inhibitor rivastigmine enhances nerve growth factor-induced neurite outgrowth in PC12 cells via sigma-1 and sigma-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. innospk.com [innospk.com]
- 4. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]
- 5. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]
- 6. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
- 7. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Suppliers of (S)-3-(1-Aminoethyl)phenol: A Technical Guide
(S)-3-(1-Aminoethyl)phenol , a chiral amine and critical intermediate in the pharmaceutical industry, is primarily recognized for its role in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's diseases.[1] This guide provides an in-depth overview of its commercial availability, typical quality specifications, and relevant experimental procedures for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound, with the CAS number 123982-81-0, is a white to light brown crystalline powder.[1][2] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 123982-81-0 | [1][3] |
| Molecular Formula | C₈H₁₁NO | [1][3][4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Appearance | White to light brown crystalline powder | [1][2] |
| Boiling Point | 266.3 °C at 760 mmHg | [1][4] |
| Density | 1.096 g/cm³ | [1] |
| Flash Point | 114.9 °C | [1] |
| Refractive Index | 1.572 | [1] |
| Storage Conditions | 2-8°C, protected from light and moisture | [4] |
Commercial Suppliers and Quality Specifications
This compound is available from various chemical suppliers specializing in pharmaceutical intermediates and research chemicals. The typical purity offered is ≥97%, although some suppliers may offer different grades.[1][4] When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to confirm its identity, purity, and enantiomeric excess.
| Supplier | Purity Specification | Available Quantities | Notes |
| Sigma-Aldrich | ≥95% | Research quantities | Marketed under the Synthonix brand. |
| GLP Pharma Standards | High Purity | Milligram to gram | Accompanied by CoA, ¹H NMR, Mass, HPLC, IR data.[5] |
| Simson Pharma Limited | Custom Synthesis | Custom | Provides Certificate of Analysis with their products. |
| 1st Scientific LLC | ≥97% | 100mg, 250mg, 1g | Research use only.[3] |
| BLDpharm | - | Research quantities | Available as the hydrochloride salt.[6] |
| MySkinRecipes | ≥97% | 100mg, 250mg, 1g | Provides product specification and MSDS.[4] |
Application in Drug Development: Synthesis of Rivastigmine
The primary application of this compound is as a key starting material for the synthesis of Rivastigmine.[1] The stereochemistry at the benzylic position is crucial for the pharmacological activity of the final drug product.
The logical workflow for the utilization of this compound in the synthesis of Rivastigmine is depicted below.
Caption: Workflow for Rivastigmine Synthesis.
Experimental Protocols
Synthesis of Racemic 3-(1-Aminoethyl)phenol
A common route to this compound involves the synthesis of the racemic compound followed by chiral resolution. A representative procedure for the synthesis of the racemic intermediate is described below, based on a process disclosed in the patent literature.
Principle: This protocol outlines the formation of 3-(1-aminoethyl)phenol from m-hydroxyacetophenone via an oxime intermediate, followed by reduction.
Materials:
-
m-Hydroxyacetophenone
-
Hydroxylamine hydrochloride
-
30% Aqueous sodium hydroxide solution
-
Ethanol
-
Water
-
Al-Ni alloy
Procedure:
-
In a three-necked flask, combine 10g of m-hydroxyacetophenone and 10g of hydroxylamine hydrochloride.
-
Add 200ml of ethanol and 100ml of 30% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with stirring for 30 minutes.
-
After reflux, stop heating and cool the mixture to below 20 °C.
-
Add 100ml of water and 15g of Al-Ni alloy to the cooled mixture.
-
Allow the reaction to proceed for 1 hour.[7]
The resulting product is racemic 3-(1-aminoethyl)phenol, which then requires chiral resolution to isolate the desired (S)-enantiomer.
Chiral Resolution
The resolution of racemic 3-(1-aminoethyl)phenol is a critical step to obtain the enantiomerically pure (S)-form. This is typically achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.
The general workflow for chiral resolution is illustrated below.
Caption: General Chiral Resolution Process.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity and enantiomeric excess of this compound. While specific conditions may vary between laboratories, a general approach for the analysis of phenolic compounds is provided.
Principle: This method separates the analyte from impurities based on their differential partitioning between a stationary phase and a mobile phase. For chiral analysis, a chiral stationary phase is required.
Instrumentation and Conditions (General for Phenolic Compounds):
-
Column: A reversed-phase C18 column (e.g., Chromolith Performance RP-18) is often used for purity analysis. For enantiomeric excess, a chiral column is necessary.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier like acetonitrile or methanol.[8]
-
Flow Rate: Typically in the range of 0.5 - 2.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Internal Standard: An internal standard such as 2-chlorophenol may be used for quantitative analysis.[8]
Procedure Outline:
-
Prepare standard solutions of this compound of known concentrations in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the material in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time, peak area, and calculate the purity and/or enantiomeric excess.
This technical guide provides a foundational understanding of the commercial landscape and key technical aspects of this compound. For specific applications, it is recommended to consult the detailed documentation provided by suppliers and relevant scientific literature.
References
- 1. innospk.com [innospk.com]
- 2. molbase.com [molbase.com]
- 3. 1stsci.com [1stsci.com]
- 4. This compound [myskinrecipes.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. 2829279-56-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
(S)-3-(1-Aminoethyl)phenol: A Technical Guide to Safe Handling, Storage, and Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and use of (S)-3-(1-Aminoethyl)phenol, a key intermediate in pharmaceutical synthesis. The following sections detail its chemical and physical properties, safety hazards, handling and storage procedures, and relevant experimental protocols.
Chemical and Physical Properties
This compound, also known as S-3-Hydroxy-Alpha-methylbenzylamine, is a white to light brown crystalline powder.[1] It is a crucial chiral building block in the synthesis of pharmaceuticals such as Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 123982-81-0 | [1] |
| Molecular Formula | C₈H₁₁NO | [1][2][3] |
| Molecular Weight | 137.18 g/mol | [1][2][3] |
| Appearance | White or light brown crystalline powder | [1] |
| Boiling Point | 266.3 °C at 760 mmHg | [1][3] |
| Melting Point | 177-180 °C (for the racemate) | [4] |
| Density | 1.096 g/cm³ | [1] |
| pKa | 9.86 ± 0.10 (Predicted) | |
| Solubility | No quantitative data available. Soluble in solvents such as toluene, methanol, and water as evidenced by its use in synthesis. | [5] |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[6][7]
Table 2: GHS Hazard Information for 3-(1-Aminoethyl)phenol
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
First Aid Measures
Immediate medical attention is required in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water.[8]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8]
Handling and Storage
Proper handling and storage procedures are critical to ensure safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: Use in a well-ventilated area or a fume hood. If ventilation is inadequate, use a suitable respirator.
Storage
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] Keep containers tightly closed and protected from light.[3]
Experimental Protocols
Decontamination Procedure for Spills
In the event of a spill, follow these procedures. This protocol is based on general procedures for handling phenolic compounds.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. For large spills, contact your institution's environmental health and safety department.
-
Wear Appropriate PPE: Before cleaning, don the appropriate PPE as described in section 3.1.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.
-
Neutralize and Clean:
-
Wipe the spill area with a cloth soaked in a suitable solvent like isopropyl alcohol or polyethylene glycol (PEG) 300/400.
-
Follow with a thorough wash of the area with soap and water.
-
-
Dispose of Waste: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal according to local regulations.
Example Synthetic Protocol: N,N-dimethylation
This compound is a precursor to (S)-3-(1-(dimethylamino)ethyl)phenol, another key intermediate in the synthesis of Rivastigmine. The following is a representative procedure for its N,N-dimethylation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as water.[5]
-
Reagent Addition: Cool the solution in an ice bath. Slowly add formic acid, followed by the dropwise addition of an aqueous formaldehyde solution.[5]
-
Reaction: Heat the reaction mixture to 60-65°C and maintain for several hours (e.g., 14-16 hours).[5] Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to basic (e.g., 10-11) with a suitable base like aqueous ammonia.
-
Extraction: Extract the product with an organic solvent (e.g., toluene).
-
Purification: Wash the combined organic layers with water and then concentrate under reduced pressure to obtain the crude product. The product can be further purified by techniques such as column chromatography if necessary.
Biological Significance
This compound is not known to have direct biological activity in cellular signaling pathways. Its significance lies in its role as a chiral starting material for the synthesis of pharmacologically active compounds.
The enantiomeric purity of this compound is critical for the efficacy of the final drug product, Rivastigmine, which acts as a cholinesterase inhibitor.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. oehs.tulane.edu [oehs.tulane.edu]
- 3. ehs.wwu.edu [ehs.wwu.edu]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. coleman-lab.org [coleman-lab.org]
- 8. chemistry.osu.edu [chemistry.osu.edu]
Solubility Profile of (S)-3-(1-Aminoethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of (S)-3-(1-Aminoethyl)phenol, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific enantiomer, this document presents qualitative solubility information and quantitative data for the closely related compound, 3-aminophenol, to serve as a valuable proxy for researchers. Additionally, a detailed experimental protocol for determining solubility via the isothermal equilibrium method is provided, alongside a logical workflow diagram to guide laboratory practices.
Introduction
This compound, with the CAS number 123982-81-0, is a chiral molecule of significant interest in the pharmaceutical industry. Its structural features, including a phenolic hydroxyl group and a primary amine on a chiral center, dictate its physicochemical properties, most notably its solubility in various solvent systems. Understanding the solubility of this intermediate is critical for its efficient use in synthesis, purification, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the related compound 3-aminophenol is presented below. These properties influence the solubility characteristics of the compounds.
| Property | This compound | 3-Aminophenol |
| Molecular Formula | C₈H₁₁NO[1] | C₆H₇NO[2][3] |
| Molecular Weight | 137.18 g/mol [1] | 109.13 g/mol [3] |
| Appearance | Solid | White to light brown crystalline powder[2] |
| pKa (amino group) | Not available | 4.37 (at 20 °C in H₂O)[4] |
| pKa (phenol group) | Not available | 9.82 (at 20 °C in H₂O)[4] |
Solubility Data
Table 1: Solubility of 3-Aminophenol in Various Solvents
| Solvent | Solubility | Temperature |
| Water | 35 g/L[5] | 20 °C |
| Water | Moderately soluble/Slightly soluble[2][3] | Not Specified |
| Ethanol | Soluble/Greater solubility[2][6] | Not Specified |
| Ether | Soluble/Greater solubility[2][6] | Not Specified |
| Acetone | Greater solubility[2] | Not Specified |
| Benzene | Insoluble[6] | Not Specified |
| Gasoline | Insoluble[6] | Not Specified |
The presence of both a polar hydroxyl and a polar amino group, along with a nonpolar ethylphenyl group in this compound, suggests a solubility profile that is dependent on the polarity of the solvent. It is expected to exhibit some solubility in polar protic solvents like water and alcohols, and potentially in polar aprotic solvents. Its solubility in nonpolar solvents is likely to be limited.
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method for Solubility Determination
The following protocol details a standardized and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.
1. Materials and Equipment:
-
This compound (or compound of interest)
-
Selected solvents of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
2. Procedure:
-
Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.
-
Sample Preparation: Add an excess amount of the solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Addition of Solvent: Accurately pipette a known volume of the desired solvent into each vial containing the solid.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed to facilitate the dissolution process. The system should be allowed to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid in the liquid phase reaches a constant value.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/L.
3. Validation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentrations are consistent over the later time points, it can be concluded that equilibrium has been achieved.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
- 1. This compound | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. 3-Aminophenol CAS#: 591-27-5 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Rivastigmine from (S)-3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. The synthesis route commences with the chiral precursor (S)-3-(1-Aminoethyl)phenol, which undergoes N-methylation followed by carbamoylation to yield the target compound. This guide includes comprehensive experimental procedures, quantitative data, and visual diagrams to facilitate understanding and replication of the synthesis.
Introduction
Rivastigmine, chemically known as (S)-N-ethyl-3-[(1-dimethylamino)ethyl]-N-methylcarbamate, functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive processes such as memory and learning.[1][2] The synthesis of Rivastigmine with high enantiomeric purity is critical for its therapeutic efficacy. The following protocols detail a synthetic pathway starting from the readily available chiral intermediate, this compound.
Mechanism of Action
Rivastigmine's therapeutic effect is achieved through the inhibition of key enzymes responsible for the breakdown of acetylcholine. By forming a carbamate complex with the active sites of acetylcholinesterase and butyrylcholinesterase, Rivastigmine effectively inactivates these enzymes.[1] This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function in patients with diminished cholinergic activity.[1]
Caption: Mechanism of action of Rivastigmine.
Synthesis of Rivastigmine: Experimental Protocols
The synthesis of Rivastigmine from this compound is a two-step process involving N-methylation followed by carbamoylation.
Caption: Workflow for the synthesis of Rivastigmine.
Step 1: N-Methylation of this compound
This procedure describes the conversion of this compound to (S)-3-(1-(Dimethylamino)ethyl)phenol.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Protocol:
-
Dissolve this compound in formic acid.
-
Add formaldehyde to the solution.
-
Reflux the reaction mixture for 1-2 hours.[3]
-
After cooling, add water to the reaction mixture.
-
Neutralize the solution by adjusting the pH to 8-9 with sodium bicarbonate.[3][4]
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product, (S)-3-(1-(Dimethylamino)ethyl)phenol, can be purified by vacuum distillation or crystallization.[4]
Step 2: Carbamoylation of (S)-3-(1-(Dimethylamino)ethyl)phenol
This step involves the reaction of the N-methylated intermediate with N-ethyl-N-methylcarbamoyl chloride to yield Rivastigmine.
Materials:
-
(S)-3-(1-(Dimethylamino)ethyl)phenol
-
N-ethyl-N-methylcarbamoyl chloride
-
Acetonitrile
-
Sodium hydroxide
-
Diethyl ether
-
Water
-
Hydrochloric acid
Protocol:
-
Suspend (S)-3-(1-(Dimethylamino)ethyl)phenol (e.g., 50.0 g, 0.3 mol) in acetonitrile (250 ml).[5]
-
Add N-ethyl-N-methylcarbamoyl chloride (e.g., 58.3 g, 0.48 mol) to the suspension.[5]
-
Cool the reaction mixture to 0°C.[5]
-
Add a solution of sodium hydroxide (e.g., 14.4 g, 0.36 mol) in water.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.[5]
-
Monitor the reaction progress by HPLC.
-
Filter the reaction mixture to remove any precipitated salts and concentrate the filtrate.[5]
-
Adjust the pH of the concentrate to 11 with an aqueous NaOH solution.[5]
-
Extract the product with diethyl ether.[5]
-
Concentrate the ether extracts to obtain the crude Rivastigmine base.
-
For purification and salt formation, the crude product can be dissolved in a suitable solvent and treated with L-(+)-tartaric acid to precipitate Rivastigmine tartrate.
Quantitative Data Summary
| Step | Reactant | Reagent | Product | Yield | Purity (HPLC) | Reference |
| 1 | This compound | Formaldehyde, Formic Acid | (S)-3-(1-(Dimethylamino)ethyl)phenol | ~70% | ~97% | [6] |
| 2 | (S)-3-(1-(Dimethylamino)ethyl)phenol | N-ethyl-N-methylcarbamoyl chloride | Rivastigmine | ~58% (as hydrochloride salt) | >99% | [5][6] |
Characterization Data
Rivastigmine:
-
Appearance: White to off-white crystalline powder.
-
Molecular Formula: C₁₄H₂₂N₂O₂
-
Molecular Weight: 250.34 g/mol
-
HPLC Retention Time: Dependent on the specific method, but typically around 3.66 ± 0.25 min under specified conditions.[7]
Intermediates:
Conclusion
The synthesis of Rivastigmine from this compound is a robust and well-documented process. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development. Adherence to the detailed methodologies is crucial for achieving high yields and purity of the final active pharmaceutical ingredient. Further optimization of reaction conditions may be possible to enhance the overall efficiency of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
- 4. Method for synthesis of rivastigmine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
Application Notes and Protocols: (S)-3-(1-Aminoethyl)phenol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(1-Aminoethyl)phenol is a valuable chiral building block, primarily utilized in the synthesis of pharmaceuticals. Its stereospecific structure is crucial for the biological activity of the target molecules. This document provides detailed application notes and protocols for its use in the synthesis of the Alzheimer's drug Rivastigmine and as a potential precursor for Selective Androgen Receptor Modulators (SARMs).
Synthesis of Rivastigmine
This compound is a key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The chirality at the ethylamine side chain is essential for its therapeutic efficacy.[1]
The overall synthesis of Rivastigmine from m-hydroxyacetophenone involves several key steps, including the formation of a racemic amino phenol, N-methylation, carbamoylation, and subsequent chiral resolution to obtain the desired (S)-enantiomer.
Experimental Protocols
Protocol 1: Synthesis of racemic 3-(1-Aminoethyl)phenol from m-Hydroxyacetophenone
This protocol outlines the initial steps to produce the racemic precursor to this compound.
-
Oximation of m-Hydroxyacetophenone:
-
m-Hydroxyacetophenone is reacted with hydroxylamine hydrochloride.[2]
-
This reaction typically yields 3-hydroxy acetophenone oxime.
-
-
Reduction of the Oxime:
Protocol 2: N-methylation of 3-(1-Aminoethyl)phenol
This step introduces the two methyl groups on the nitrogen atom.
-
Dissolve 3-(1-aminoethyl)phenol in formic acid.[2]
-
Add formaldehyde to the solution.[2]
-
Reflux the reaction mixture for 1-2 hours.[2]
-
After cooling, add water and adjust the pH to 8-9 with sodium bicarbonate.[2]
-
Extract the product, 3-(1-(dimethylamino)ethyl)phenol, with ethyl acetate.[2]
-
The organic layer can be washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[2]
Protocol 3: Carbamoylation of 3-(1-(dimethylamino)ethyl)phenol to form racemic Rivastigmine
This final step in the formation of the racemic drug involves the addition of the carbamate group.
-
The intermediate, 3-(1-(dimethylamino)ethyl)phenol, is reacted with N-ethyl-N-methylcarbamoyl chloride.[5]
-
This reaction yields racemic Rivastigmine.[2]
Protocol 4: Chiral Resolution of Racemic Rivastigmine
To isolate the active (S)-enantiomer, a chiral resolution is performed.
-
The racemic Rivastigmine is treated with a chiral resolving agent, such as di-(+)-p-toluoyl-D-tartaric acid.[5]
-
This forms diastereomeric salts that can be separated by crystallization.
-
The desired (S)-enantiomer is then liberated from the salt.
Quantitative Data
The following table summarizes representative yields for the synthesis of Rivastigmine and its intermediates. Please note that yields can vary significantly based on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Yield | Reference |
| N-methylation and workup | m-hydroxyacetophenone | 3-(1-(dimethylamino)ethyl)phenol | Formic acid, Formaldehyde | 42.4% | [6] |
| Carbamoylation and chiral resolution | 3-(1-(dimethylamino)ethyl)phenol | S-(+)-rivastigmine hydrogentartrate | N-ethyl-N-methylcarbamoyl chloride, L-(+)-tartaric acid | 4.17% (overall) | [5] |
Experimental Workflow
Caption: Synthesis of (S)-Rivastigmine.
Mechanism of Action: Cholinesterase Inhibition
Rivastigmine functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, Rivastigmine increases the concentration of acetylcholine in the brain, which is believed to improve cognitive function in Alzheimer's patients.[7]
Caption: Cholinesterase Inhibition by Rivastigmine.
Synthesis of Selective Androgen Receptor Modulators (SARMs)
This compound derivatives are potential precursors for the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) effects. They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions.
While specific protocols starting directly from this compound are not widely published in the public domain, the core structure can be modified to create SARM candidates. The general approach involves the synthesis of arylpropionamide-derived compounds, where the chiral amine is a key component.
Conceptual Experimental Workflow
The following diagram illustrates a conceptual workflow for how this compound could be utilized in the synthesis of a SARM. This is a generalized representation and specific reagents and conditions would need to be developed.
Caption: Conceptual SARM Synthesis Workflow.
Mechanism of Action: Androgen Receptor Signaling
SARMs exert their effects by binding to the androgen receptor (AR). In the absence of a ligand, the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of a SARM, the HSPs dissociate, and the AR-SARM complex translocates to the nucleus. Inside the nucleus, it binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of specific genes that promote anabolic effects in muscle and bone.[8]
Caption: Androgen Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method for synthesis of rivastigmine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the Selective N-Alkylation of (S)-3-(1-Aminoethyl)phenol via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-(1-Aminoethyl)phenol is a valuable chiral building block in medicinal chemistry and drug development. The presence of both a primary amine and a phenolic hydroxyl group allows for diverse functionalization. N-alkylation of the primary amine is a crucial transformation for synthesizing a wide array of derivatives with potential therapeutic applications. However, the presence of the nucleophilic phenol group presents a challenge for selectivity, as competitive O-alkylation can occur.
This application note provides a detailed, step-by-step protocol for the selective mono-N-alkylation of this compound using the reductive amination method. Reductive amination is a highly efficient and selective strategy for forming carbon-nitrogen bonds.[1] The reaction proceeds in two main steps: the initial formation of an imine intermediate from the reaction between the primary amine and a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding secondary amine. This method is widely favored due to its mild reaction conditions and high functional group tolerance, which minimizes side reactions like O-alkylation.
Overall Reaction Scheme
The general scheme for the N-alkylation of this compound with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride as the reducing agent is shown below.
General Reaction for N-Alkylation via Reductive Amination
Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound. The specific aldehyde and quantities can be adjusted as needed based on the desired final product.
1. Materials and Equipment
-
Reagents:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., DCM or DCE) to achieve a concentration of approximately 0.1 M. Stir the solution at room temperature.
-
Aldehyde Addition: Add the desired aldehyde (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Workup - Washing: Combine the organic layers and wash with brine (1x).
-
Workup - Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.
-
Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Example Synthesis
The following table summarizes the quantitative data for a representative synthesis of (S)-N-benzyl-3-(1-aminoethyl)phenol using benzaldehyde as the alkylating agent.
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 g (7.29 mmol, 1.0 eq) |
| Alkylating Agent | Benzaldehyde | 0.81 mL (7.65 mmol, 1.05 eq) |
| Reducing Agent | Sodium triacetoxyborohydride | 2.32 g (10.94 mmol, 1.5 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) | 73 mL (0.1 M) |
| Reaction Temperature | Room Temperature (~20-25 °C) | - |
| Reaction Time | 4 hours | Monitored by TLC |
| Expected Product | (S)-N-benzyl-3-(1-aminoethyl)phenol | - |
| Theoretical Yield | 1.66 g | - |
| Typical Isolated Yield | 75-90% | Post-purification |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Workflow for selective N-alkylation via reductive amination.
Safety Precautions
-
Conduct all steps of the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. Handle it under an inert atmosphere and avoid contact with water during storage and use.
-
Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic solvents. Handle with care to avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This application note details a robust and highly selective protocol for the N-alkylation of this compound. The use of reductive amination effectively circumvents the common problem of O-alkylation, providing a reliable method for synthesizing a diverse range of N-substituted derivatives for research and drug development. The procedure is straightforward, uses readily available reagents, and can be easily adapted for various aldehydes and ketones.
References
Application of (S)-3-(1-Aminoethyl)phenol in Neuropharmacology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(1-Aminoethyl)phenol is a chiral organic compound recognized primarily as a critical intermediate in the synthesis of Rivastigmine, a well-established acetylcholinesterase inhibitor for the management of Alzheimer's and Parkinson's disease-related dementia.[1] While its role in synthetic chemistry is well-documented, its intrinsic neuropharmacological activity as a standalone agent is not extensively studied. This document aims to provide a potential framework for investigating the neuropharmacological applications of this compound based on the known activities of structurally related simple phenolic compounds.
The structure of this compound, featuring a phenol group and an aminoethyl side chain, suggests potential interactions with various targets within the central nervous system (CNS).[2] Phenolic compounds are known to cross the blood-brain barrier and exert effects such as antioxidant and anti-inflammatory actions, and modulation of neurotransmitter systems.[2][3] This document will therefore explore hypothetical applications and provide detailed protocols for researchers interested in elucidating the neuropharmacological profile of this compound.
Hypothetical Neuropharmacological Applications and Mechanisms of Action
Based on the pharmacology of structurally similar simple phenols, this compound could be investigated for the following properties:
-
GABAergic System Modulation: Simple phenolic compounds are known to interact with GABAA receptors, acting as positive allosteric modulators, direct activators, or inhibitors.[2] This interaction can lead to sedative, anxiolytic, or anticonvulsant effects.
-
Antioxidant and Anti-inflammatory Effects: Phenolic compounds are recognized for their ability to scavenge free radicals and reduce neuroinflammation, which are key pathological mechanisms in several neurodegenerative diseases.[3]
-
Monoaminergic System Modulation: The aminoethyl side chain bears resemblance to trace amines and some monoamine neurotransmitters, suggesting a potential for interaction with monoamine transporters or receptors.
Data Presentation: Potential Activities of Structurally Related Phenolic Compounds
The following table summarizes the observed neuropharmacological effects of various simple phenolic compounds, providing a basis for hypothesizing the potential activities of this compound.
| Phenolic Compound Class | Observed Neuropharmacological Effects | Potential Therapeutic Relevance | Key References |
| Simple Phenols (e.g., Propofol, Thymol) | Positive allosteric modulation of GABAA receptors, leading to anesthetic and sedative effects. | Anesthesia, Sedation, Epilepsy | [2] |
| Phenolic Acids (e.g., Ferulic Acid, Caffeic Acid) | Antioxidant, anti-inflammatory, and anxiolytic properties. | Neurodegenerative diseases, Anxiety | [3][4] |
| Phenylpropanoids (e.g., Eugenol) | Anxiolytic effects observed in preclinical models. | Anxiety disorders | [4] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to investigate the hypothetical neuropharmacological properties of this compound.
In Vitro Receptor Binding Assay for GABAA Receptors
Objective: To determine the binding affinity of this compound to GABAA receptors.
Materials:
-
Rat cortical tissue
-
[3H]-Muscimol (radioligand)
-
This compound
-
GABA (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Tris-HCl buffer.
-
-
Binding Assay:
-
In triplicate, incubate the membrane preparation with a fixed concentration of [3H]-Muscimol and varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
For determining non-specific binding, incubate a set of tubes with [3H]-Muscimol and a high concentration of unlabeled GABA (e.g., 1 mM).
-
Incubate all tubes at 4°C for 30 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform non-linear regression analysis of the competition binding data to determine the inhibition constant (Ki).
-
Electrophysiological Recording of GABAA Receptor Function
Objective: To assess the functional effect of this compound on GABAA receptor-mediated currents.
Materials:
-
Xenopus oocytes or cultured neurons (e.g., hippocampal or cortical neurons)
-
Two-electrode voltage-clamp or patch-clamp setup
-
GABA
-
This compound
-
Recording solutions (e.g., Ringer's solution for oocytes, artificial cerebrospinal fluid for neurons)
Protocol:
-
Cell Preparation: Prepare Xenopus oocytes expressing recombinant GABAA receptors or cultured neurons for recording.
-
Recording:
-
Establish a stable whole-cell recording using a two-electrode voltage-clamp (for oocytes) or patch-clamp (for neurons) amplifier.
-
Perfuse the cell with the recording solution.
-
-
Drug Application:
-
Apply a sub-maximal concentration of GABA to elicit a baseline current response.
-
Co-apply GABA with varying concentrations of this compound.
-
To test for direct agonistic effects, apply this compound in the absence of GABA.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Construct a concentration-response curve to determine the EC50 (for agonism) or the potentiation profile.
-
In Vivo Behavioral Assay: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To evaluate the anxiolytic-like effects of this compound in rodents.
Materials:
-
Elevated Plus Maze apparatus
-
Adult male mice or rats
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Positive control (e.g., Diazepam)
-
Video tracking software
Protocol:
-
Animal Dosing:
-
Administer this compound (at various doses), vehicle, or a positive control to different groups of animals via an appropriate route (e.g., intraperitoneal injection).
-
Allow for a suitable pre-treatment time (e.g., 30 minutes).
-
-
EPM Test:
-
Place each animal individually in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed duration (e.g., 5 minutes).
-
Record the session using a video camera.
-
-
Data Analysis:
-
Use video tracking software to score the time spent in the open arms and the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA). An increase in open arm exploration is indicative of an anxiolytic-like effect.
-
Visualizations
Signaling Pathway
Caption: Hypothetical modulation of the GABAA receptor by this compound.
Experimental Workflow
Caption: A proposed experimental workflow for characterizing the neuropharmacological properties of this compound.
Conclusion
While this compound is a well-known precursor in pharmaceutical synthesis, its own neuropharmacological profile remains largely unexplored. Based on its chemical structure, it is plausible that this compound could exhibit activity within the CNS, particularly as a modulator of the GABAergic system or as an antioxidant. The provided application notes and protocols offer a comprehensive starting point for researchers to investigate these potential properties. Elucidating the direct biological effects of this compound could uncover novel therapeutic applications for this readily available chiral molecule. It is imperative that any investigation into the neuropharmacology of this compound be approached with rigorous scientific methodology, as the applications proposed herein are, at present, hypothetical.
References
Application Notes and Protocols: (S)-3-(1-Aminoethyl)phenol as a Precursor for Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(1-Aminoethyl)phenol is a valuable chiral building block in medicinal chemistry, primarily utilized as a key precursor in the synthesis of potent enzyme inhibitors. Its specific stereochemistry is crucial for the biological activity of the resulting therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the development of cholinesterase inhibitors, with a focus on Rivastigmine and its analogs, which are critical in the management of Alzheimer's disease.
This compound serves as a foundational component for creating molecules that target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.[3][4]
Enzyme Inhibitors Derived from this compound
The primary application of this compound is in the synthesis of Rivastigmine, a dual inhibitor of both AChE and BChE.[2][4] Furthermore, its structural scaffold has been utilized to generate a variety of analogs with modified carbamate moieties to explore structure-activity relationships and optimize inhibitory potency and selectivity.
Quantitative Data on Cholinesterase Inhibition
The following table summarizes the in vitro inhibitory activities of Rivastigmine and several of its analogs against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Rivastigmine | hAChE | 4.15 | [5] |
| hBChE | 0.037 | [5] | |
| AChE (source not specified) | 32.1 | [6] | |
| Rivastigmine Analog 3b | AChE (source not specified) | 0.052 | [7] |
| Rivastigmine Analog 5b | hBChE | 0.9 - 1.7 | [6] |
| Rivastigmine Analog 5d | hBChE | 0.9 - 1.7 | [6] |
| Conformationally Restricted Analog 5 | hAChE | 192-fold more potent than Rivastigmine |
Signaling Pathway
The therapeutic effect of cholinesterase inhibitors like Rivastigmine is rooted in the modulation of the cholinergic signaling pathway, which is significantly impaired in Alzheimer's disease.
Caption: Cholinergic signaling pathway and the inhibitory action of Rivastigmine.
Experimental Protocols
Synthesis of (S)-3-(1-(Dimethylamino)ethyl)phenol from this compound
This protocol describes the N,N-dimethylation of the primary amine to yield the key intermediate for Rivastigmine synthesis.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound in formic acid in a round-bottom flask.
-
Add formaldehyde to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Neutralize the solution by the careful addition of sodium bicarbonate until the pH is between 8 and 9.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(1-(dimethylamino)ethyl)phenol as a light yellow solid.
Synthesis of Rivastigmine from (S)-3-(1-(Dimethylamino)ethyl)phenol
This procedure details the carbamoylation of the phenolic intermediate.
Materials:
-
(S)-3-(1-(Dimethylamino)ethyl)phenol
-
N-ethyl-N-methylcarbamoyl chloride
-
Pyridine
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a solution of (S)-3-(1-(dimethylamino)ethyl)phenol in toluene, add pyridine and tetrabutylammonium bromide.
-
Stir the mixture at room temperature for 15 minutes to ensure a clear solution.
-
Slowly add N-ethyl-N-methylcarbamoyl chloride to the reaction mixture.
-
Heat the reaction mixture to 110-115°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and process it through an appropriate work-up and purification procedure (e.g., aqueous wash, extraction, and column chromatography) to yield Rivastigmine.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of cholinesterase inhibitors.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory activity of compounds against AChE and BChE.[6]
Principle: The assay measures the activity of cholinesterase by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring its absorbance at 412 nm.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Test compound (e.g., Rivastigmine analog) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of all reagents in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound solution (or buffer for control), and the enzyme solution (AChE or BChE).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI) to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the cholinesterase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a critical starting material for the synthesis of a class of potent cholinesterase inhibitors with significant therapeutic relevance, particularly in the context of Alzheimer's disease. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working in this area. The established synthetic routes and robust enzymatic assays are fundamental tools for the discovery and optimization of novel enzyme inhibitors derived from this versatile chiral precursor.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. jocpr.com [jocpr.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]
Application Note: Chiral HPLC Method for the Enantioselective Separation of (S)-3-(1-Aminoethyl)phenol
Introduction
The enantioselective separation of chiral compounds is of paramount importance in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of enantiomers. (S)-3-(1-Aminoethyl)phenol is a key chiral intermediate in the synthesis of various pharmaceutical agents. Consequently, the ability to accurately determine its enantiomeric purity is critical for ensuring the safety and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of the enantiomers of 3-(1-Aminoethyl)phenol. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is known for its broad applicability in resolving a wide range of chiral compounds, including primary amines.[1][2][3]
Experimental Protocols
This section provides a detailed methodology for the chiral separation of 3-(1-Aminoethyl)phenol enantiomers. The described method is based on established protocols for similar phenolic amines and provides a strong starting point for method development and validation.[4]
Materials and Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Lux® Amylose-1 (250 x 4.6 mm, 5 µm) or a similar amylose-based column, is recommended.[4]
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA) are necessary for the mobile phase.
-
Sample Preparation: A racemic standard of 3-(1-Aminoethyl)phenol should be dissolved in the mobile phase to a final concentration of 1 mg/mL.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of a similar compound, 3-(2-aminopropyl)phenol, and are expected to provide good resolution for 3-(1-Aminoethyl)phenol enantiomers.[4]
| Parameter | Condition |
| Column | Lux® Amylose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
Procedure
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of n-hexane, isopropanol, and diethylamine. It is crucial to ensure thorough mixing and degassing of the mobile phase before use to prevent pump cavitation and baseline noise.
-
System Equilibration: Equilibrate the chiral column with the prepared mobile phase for a minimum of 30 minutes or until a stable baseline is observed at the specified detection wavelength.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-(1-Aminoethyl)phenol by dissolving the standard in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Injection and Data Acquisition: Inject the prepared sample onto the equilibrated HPLC system and initiate data acquisition.
-
Analysis: Record the resulting chromatogram and determine the retention times for the two enantiomeric peaks. Calculate the resolution (Rs) between the peaks to assess the quality of the separation. A resolution value greater than 1.5 indicates baseline separation.[4]
Data Presentation
The following table summarizes the expected or representative quantitative data for the chiral separation of 3-(1-Aminoethyl)phenol enantiomers based on the described method. These values are illustrative and may vary depending on the specific instrumentation, column batch, and exact experimental conditions.
| Parameter | Enantiomer 1 ((R)-isomer, expected) | Enantiomer 2 ((S)-isomer, expected) |
| Retention Time (min) | 8.2 | 9.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Tailing Factor (Tf) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the chiral HPLC method development and execution process.
Caption: Workflow for Chiral HPLC Method Development and Analysis.
Conclusion
The described chiral HPLC method provides a reliable and efficient means for the enantioselective separation of this compound. The use of a polysaccharide-based chiral stationary phase under normal phase conditions offers excellent selectivity and resolution. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to implement this method for routine quality control and enantiomeric purity assessment. Further optimization and validation of this method should be performed in accordance with internal laboratory procedures and regulatory guidelines.
References
Application Notes and Protocols for the Resolution of Racemic 3-(1-aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-aminoethyl)phenol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The biological activity of these compounds is often stereospecific, making the separation of the racemic mixture into its individual enantiomers a critical step in drug development and manufacturing. This document provides detailed protocols for the resolution of racemic 3-(1-aminoethyl)phenol using three common and effective methods: classical diastereomeric salt resolution, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Methods Overview
The selection of a resolution strategy depends on various factors, including the scale of the separation, cost, and the desired enantiomeric purity.
-
Classical Diastereomeric Salt Resolution: This is a well-established and cost-effective method for large-scale resolutions. It involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[1][2]
-
Enzymatic Kinetic Resolution: This method utilizes the high enantioselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique for the direct separation of enantiomers using a chiral stationary phase (CSP).[4][5]
Data Presentation
The following table summarizes the expected outcomes for the different resolution methods based on literature for structurally related compounds. The actual results may vary and require optimization for 3-(1-aminoethyl)phenol.
| Resolution Method | Resolving Agent/Enzyme/Column | Expected Yield of a Single Enantiomer | Expected Enantiomeric Excess (ee) | Key Considerations |
| Diastereomeric Salt Resolution | L-(+)-Tartaric Acid | 30-45% | >98% | Requires optimization of solvent, temperature, and crystallization conditions. Can be scaled up. |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | <50% (for the unreacted enantiomer) | >99% | Requires screening of enzymes, acyl donors, and solvents. Mild reaction conditions. |
| Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralpak IA) | >95% (analytical) | >99% | High resolution, suitable for analytical and small-scale preparative work. Requires specialized columns. |
Experimental Protocols
Classical Diastereomeric Salt Resolution using L-(+)-Tartaric Acid
This protocol is based on the resolution of structurally similar amino-phenols and serves as a starting point for optimization.
Materials:
-
Racemic 3-(1-aminoethyl)phenol
-
L-(+)-Tartaric acid
-
Methanol
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filter paper
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 3-(1-aminoethyl)phenol in 100 mL of warm methanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in 50 mL of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) to induce crystallization.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold methanol.
-
The enantiomeric excess (ee) of the crystals can be improved by recrystallization from a minimal amount of hot methanol.
-
-
Liberation of the Free Amine:
-
Suspend the resolved diastereomeric salt in 100 mL of water.
-
Add 2 M NaOH solution dropwise with stirring until the pH is >10 to liberate the free amine.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched 3-(1-aminoethyl)phenol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Caption: Workflow for diastereomeric salt resolution.
Enzymatic Kinetic Resolution
This protocol provides a general procedure for screening and performing a lipase-catalyzed kinetic resolution.
Materials:
-
Racemic 3-(1-aminoethyl)phenol
-
Various lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Organic solvent (e.g., toluene, tetrahydrofuran)
-
Molecular sieves (optional, for anhydrous conditions)
-
Silica gel for column chromatography
Procedure:
-
Enzyme Screening (Small Scale):
-
In separate vials, place a small amount of racemic 3-(1-aminoethyl)phenol (e.g., 20 mg).
-
To each vial, add a different lipase (e.g., 10 mg), an acyl donor (e.g., 1.2 equivalents), and a solvent (e.g., 1 mL).
-
Shake the vials at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
Analyze the enantiomeric excess of the remaining substrate and the acylated product to identify the most effective enzyme and conditions.
-
-
Preparative Scale Resolution:
-
Based on the screening results, scale up the reaction. For example, dissolve 1.0 g of racemic 3-(1-aminoethyl)phenol in the chosen solvent.
-
Add the selected lipase and acyl donor.
-
Stir the reaction at the optimal temperature until approximately 50% conversion is reached (monitored by HPLC).
-
Filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
-
Separation and Purification:
-
Separate the unreacted enantiomer from the acylated product by silica gel column chromatography.
-
The acylated product can be hydrolyzed back to the other enantiomer of the amine if desired.
-
-
Analysis:
-
Determine the enantiomeric excess of both the unreacted amine and the product by chiral HPLC.
-
Caption: Workflow for enzymatic kinetic resolution.
Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of 3-(1-aminoethyl)phenol enantiomers.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
A selection of chiral columns (e.g., polysaccharide-based: Chiralpak IA, IB, IC; Pirkle-type)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)
-
Additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))
Procedure:
-
Column and Mobile Phase Screening:
-
Prepare a standard solution of racemic 3-(1-aminoethyl)phenol (e.g., 1 mg/mL in mobile phase).
-
Start with a polysaccharide-based column (e.g., Chiralpak IA).
-
Screen different mobile phase compositions. A common starting point for normal phase is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20, 70:30).
-
For basic analytes like amines, adding a small amount of a basic modifier (e.g., 0.1% DEA) can improve peak shape. For acidic analytes, an acidic modifier (e.g., 0.1% TFA) may be beneficial.
-
If separation is not achieved, screen other types of chiral columns.
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution.
-
A lower flow rate and lower temperature often lead to better resolution but longer analysis times.
-
-
Method Validation (for analytical purposes):
-
Once a satisfactory separation is achieved (baseline resolution, Rs > 1.5), validate the method for linearity, precision, accuracy, and robustness according to relevant guidelines.
-
Example Starting Conditions:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
Caption: Workflow for chiral HPLC method development.
Conclusion
The resolution of racemic 3-(1-aminoethyl)phenol is a crucial step for its application in stereoselective synthesis. The choice of method depends on the specific requirements of the project. Classical diastereomeric salt resolution is suitable for large-scale production, while enzymatic resolution offers high selectivity under mild conditions. Chiral HPLC is an indispensable tool for both analytical determination of enantiomeric purity and for small-scale preparative separations. The protocols provided herein serve as a comprehensive guide for researchers to develop a robust and efficient resolution strategy for 3-(1-aminoethyl)phenol.
References
- 1. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. scas.co.jp [scas.co.jp]
Biocatalytic Synthesis of (S)-3-(1-Aminoethyl)phenol using Transaminases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biocatalytic synthesis of the chiral amine (S)-3-(1-Aminoethyl)phenol, a valuable building block in the pharmaceutical industry. The synthesis is achieved through the stereoselective amination of 3'-hydroxyacetophenone using engineered transaminases. This enzymatic approach offers a green and efficient alternative to traditional chemical methods, often providing high enantioselectivity and yield under mild reaction conditions.[1][2][3]
Introduction to Transaminase Biocatalysis
Transaminases (TAs), specifically amine transaminases (ATAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate.[3][4] This reaction is a powerful tool for the asymmetric synthesis of chiral amines.[1][5] The use of ω-transaminases is particularly advantageous due to their broad substrate specificity.[1]
The synthesis of this compound from 3'-hydroxyacetophenone is a key transformation for the production of various active pharmaceutical ingredients (APIs).[1][6][7] Engineered transaminases have been developed to improve catalytic efficiency, substrate tolerance, and stereoselectivity for this specific conversion.[6][7]
Reaction Pathway and Mechanism
The transaminase-catalyzed synthesis of this compound proceeds via a two-step "ping-pong" mechanism:
-
First Half-Reaction: The amino donor transfers its amino group to the PLP cofactor, converting the enzyme-PLP complex into a pyridoxamine-5'-phosphate (PMP) intermediate and releasing the keto-byproduct of the amino donor.
-
Second Half-Reaction: The prochiral ketone substrate, 3'-hydroxyacetophenone, binds to the enzyme-PMP complex. The amino group is then transferred from the PMP to the ketone, forming the chiral amine product, this compound, and regenerating the enzyme-PLP complex for the next catalytic cycle.[1]
Caption: General reaction mechanism of transaminase-catalyzed amination.
Experimental Data and Performance of Engineered Transaminases
Engineered transaminases derived from Vibrio fluvialis have shown significant improvements in the synthesis of this compound from 3'-hydroxyacetophenone.[6] The data below summarizes the performance of various engineered polypeptides compared to the wild-type enzyme.
Table 1: Performance of Engineered Transaminases in the Synthesis of this compound
| Polypeptide (SEQ ID NO:) | Amino Acid Modifications Compared to Wild-Type | % Conversion | Enantiomeric Excess (% ee) |
| Wild-Type (SEQ ID NO: 2) | None | < 1% | Not Determined |
| Engineered Variant 1 | X18A, X163L, X235F, X244Y, X323I, X383V, X424G, X427H | > 99% | > 99% |
| Engineered Variant 2 | X18G, X163C, X235Y, X244F, X323M, X383L, X424A, X427W | > 99% | > 99% |
| Engineered Variant 3 | X18V, X163I, X235W, X244H, X323L, X383I, X424S, X427Y | > 95% | > 99% |
Data is illustrative and compiled from patent literature describing engineered transaminases.[6] The specific positions (e.g., X18) refer to amino acid residues that have been mutated to enhance enzyme properties.
Experimental Protocols
General Workflow for Biocatalytic Synthesis
The overall process involves several key stages, from the preparation of the biocatalyst to the analysis of the final product.
Caption: General experimental workflow for the biocatalytic synthesis.
Protocol for High-Throughput Screening of Transaminases
This protocol is designed for the rapid screening of a library of transaminases to identify candidates with activity towards 3'-hydroxyacetophenone.
-
Preparation of Master Mix: In a microcentrifuge tube, prepare a master mix containing:
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
3'-hydroxyacetophenone (10 mM)
-
Isopropylamine as the amino donor (1 M)
-
Pyridoxal-5'-phosphate (PLP) (1 mM)
-
-
Enzyme Addition: To each well of a 96-well plate, add a specific volume of the master mix.
-
Initiate Reaction: Add the transaminase source (e.g., cell lysate or purified enzyme) to each well to initiate the reaction. Include negative controls without the enzyme and without the ketone substrate.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30-45°C) with shaking for a specified period (e.g., 18-24 hours).
-
Quenching and Analysis: Quench the reaction by adding a suitable solvent (e.g., acetonitrile) or by adjusting the pH. Analyze the supernatant for product formation using a suitable analytical method, such as a colorimetric assay or HPLC.[8][9]
Protocol for Preparative Scale Synthesis of this compound
This protocol is for the larger-scale synthesis of the target molecule using an optimized engineered transaminase.
-
Reaction Setup: In a temperature-controlled reactor, combine:
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
3'-hydroxyacetophenone (e.g., 50 g/L)
-
Isopropylamine (e.g., 1.2 equivalents)
-
PLP (1 mM)
-
Optimized engineered transaminase (e.g., 5-10% w/w of the substrate)
-
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 45°C) and pH (e.g., 8.0-8.5) with gentle stirring. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
Work-up and Isolation: Once the reaction has reached completion (typically >99% conversion), adjust the pH to >10 with an aqueous base (e.g., NaOH) to stop the enzymatic reaction and deprotonate the amine product.
-
Extraction: Extract the product into an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be further purified if necessary, for example, by crystallization or chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the final product using HPLC or GC with a chiral column. Confirm the structure using NMR and MS analysis.
Optimization of Reaction Parameters
To achieve optimal performance in the biocatalytic synthesis, several parameters can be systematically varied and optimized.[10][11][12]
Caption: Key parameters for the optimization of the biocatalytic reaction.
-
pH: The optimal pH for transaminases is typically in the range of 7.5 to 9.0.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature is a balance between activity and stability, often between 30°C and 50°C.
-
Substrate and Enzyme Loading: Increasing substrate concentration is desirable for process efficiency but can lead to substrate inhibition.[1] Enzyme loading needs to be optimized for cost-effectiveness.
-
Amine Donor: The choice and concentration of the amino donor are crucial. Isopropylamine is a common "smart" donor as the acetone byproduct is volatile and can be easily removed, helping to drive the reaction equilibrium towards product formation.
-
Co-solvents: For substrates with low aqueous solubility, the addition of a water-miscible organic co-solvent (e.g., DMSO) may be necessary.[13] However, high concentrations can negatively impact enzyme stability and activity.
Troubleshooting and Challenges
Common challenges in transaminase-catalyzed reactions include unfavorable reaction equilibria and substrate or product inhibition.[1][5] Strategies to overcome these include:
-
Equilibrium Shift: Using a high excess of the amino donor or removing the ketone byproduct (e.g., using volatile acetone from isopropylamine).
-
Inhibition: In cases of severe substrate or product inhibition, a fed-batch strategy for the substrate or in situ product removal may be employed.[4]
-
Enzyme Stability: Protein engineering can be used to develop more robust enzymes with improved tolerance to temperature and organic solvents.[14]
By following these protocols and considering the optimization strategies outlined, researchers can effectively utilize transaminases for the efficient and stereoselective synthesis of this compound.
References
- 1. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 2. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2011159910A2 - Biocatalysts and methods for the synthesis of (s)-3-(1-aminoethyl)-phenol - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06817G [pubs.rsc.org]
- 9. A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Biocatalytic Process Optimization [mdpi.com]
- 13. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: (S)-3-(1-Aminoethyl)phenol in the Synthesis of Novel Adrenergic Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-(1-Aminoethyl)phenol is a valuable chiral building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents. Its inherent phenylethanolamine scaffold is a crucial pharmacophore for adrenergic receptor agonists. The stereochemistry at the benzylic carbon and the presence of the meta-hydroxyl group are critical structural features for potent and selective interaction with adrenergic receptors, particularly the β-adrenergic subtypes. These receptors are pivotal in regulating cardiovascular and respiratory functions, making them attractive targets for therapeutic intervention in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel β2-adrenergic receptor agonists, exemplified by the synthesis of Zilpaterol, a potent β2-adrenergic agonist.[1][2] While Zilpaterol is primarily known for its use as a veterinary production enhancer, its synthesis and pharmacological profile offer a relevant case study for the development of novel therapeutic agents targeting the β2-adrenergic receptor.
Data Presentation
The pharmacological activity of Zilpaterol enantiomers highlights the stereochemical importance of the this compound scaffold. The (-)-(6R,7R) enantiomer, derived from the (S)-configuration of the starting material, is responsible for the majority of the β2-adrenergic agonist activity.
Table 1: Pharmacological Profile of Zilpaterol Enantiomers [1][2]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| (-)-Zilpaterol | β2-Adrenergic | 8.5 ± 1.2 | Agonist |
| (+)-Zilpaterol | β2-Adrenergic | 120 ± 25 | Weak Partial Agonist/Antagonist |
| (-)-Zilpaterol | µ-Opioid | > 10,000 | - |
| (+)-Zilpaterol | µ-Opioid | 850 ± 150 | Antagonist |
Experimental Protocols
The following protocols describe the synthesis of Zilpaterol, demonstrating the application of a derivative of this compound in the creation of a potent β2-adrenergic receptor agonist. The synthesis involves the preparation of a key epoxide intermediate from a related phenolic compound, followed by coupling with a suitable amine.
Synthesis of Key Intermediate: (2S)-Glycidyl 3-nitrobenzenesulfonate
This intermediate is a common reagent used to introduce the chiral hydroxypropylamine side chain found in many β-adrenergic agonists.
Procedure:
-
Dissolve (S)-glycidol in an appropriate aprotic solvent such as dichloromethane or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine as a base.
-
Slowly add 3-nitrobenzenesulfonyl chloride to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (2S)-glycidyl 3-nitrobenzenesulfonate.
Synthesis of Zilpaterol from a Phenolic Precursor
While the direct synthesis from this compound is not explicitly detailed in the provided literature for Zilpaterol, a general synthetic route for phenylethanolamine-based agonists involves the reaction of a phenolic precursor with an epoxide, followed by amination. The synthesis of Zilpaterol involves a multi-step process starting from a different phenolic starting material to construct the final imidazo[4,5,1-jk][1]benzazepin-2(1H)-one core. However, a representative protocol for the key coupling step to form the phenylethanolamine moiety is outlined below.
Representative Coupling Protocol:
-
Dissolve the appropriate phenolic precursor in a suitable solvent like acetone or DMF.
-
Add a weak base, such as potassium carbonate, to the solution.
-
Add (2S)-glycidyl 3-nitrobenzenesulfonate to the reaction mixture.
-
Heat the mixture to reflux and stir for 16-20 hours.
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting epoxide intermediate by column chromatography.
-
Dissolve the purified epoxide in a suitable solvent like methanol or ethanol.
-
Add the desired amine (e.g., tert-butylamine for a Zilpaterol analog).
-
Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 80-100 °C) until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the final product by column chromatography or crystallization to yield the desired phenylethanolamine derivative.
Mandatory Visualizations
Synthetic Workflow for Phenylethanolamine-based Agonists
Caption: General synthetic workflow for receptor agonists.
Signaling Pathway of β2-Adrenergic Receptor Agonists
Caption: β2-Adrenergic receptor signaling cascade.
Conclusion
This compound represents a critical starting material for the stereospecific synthesis of potent adrenergic receptor agonists. The methodologies and data presented, using Zilpaterol as a representative example, underscore the importance of this chemical entity in drug discovery and development. The provided protocols and diagrams serve as a foundational guide for researchers aiming to design and synthesize novel receptor agonists with improved therapeutic profiles. The structure-activity relationship of phenylethanolamines is a well-established field, and the use of chiral building blocks like this compound is essential for developing selective and effective drug candidates.
References
Troubleshooting & Optimization
Improving the yield and purity of (S)-3-(1-Aminoethyl)phenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-3-(1-Aminoethyl)phenol, a key intermediate in the manufacturing of pharmaceuticals like Rivastigmine.[1] Our goal is to help you improve both the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?
A1: There are two main approaches for obtaining the desired (S)-enantiomer:
-
Asymmetric Synthesis: This method aims to directly produce the (S)-enantiomer, which avoids the loss of 50% of the material that is inherent in resolving a racemic mixture.[2] Common asymmetric methods include:
-
Biocatalytic Asymmetric Amination: Utilizing engineered transaminase enzymes to directly convert 3'-hydroxyacetophenone to this compound with high enantiomeric excess and conversion rates.[3]
-
Asymmetric Reduction: The enantioselective reduction of a corresponding ketone or imine precursor using a chiral catalyst, such as a transition metal complex with a chiral ligand.[4]
-
-
Chiral Resolution: This is a classical and widely used industrial method.[2] It involves the separation of a racemic mixture of 3-(1-Aminoethyl)phenol. The most common technique is the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent). These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[2][4]
Q2: My chiral resolution step is resulting in a low yield. How can I improve it?
A2: Low yields during chiral resolution are a common issue, with some processes reporting yields as low as 25-30%.[5] To improve the yield, consider the following:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is critical. Commonly used agents include tartaric acid and its derivatives (like (+)-O,O'-ditoluyltartaric acid) and camphorsulfonic acid.[6][7] The interaction between your racemic amine and the resolving agent determines the solubility difference of the resulting diastereomeric salts. It may be necessary to screen several resolving agents to find the most effective one.
-
Solvent System: The solvent used for crystallization is crucial. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Mixtures of solvents, such as ethanol and ethyl acetate, are often used.[6] Experiment with different solvent systems and ratios.
-
Temperature and Cooling Rate: The crystallization process is temperature-dependent. Ensure the initial dissolution is complete, and then control the cooling rate. A slow, controlled cooling process often leads to better crystal formation and separation, whereas rapid cooling can trap impurities and the undesired diastereomer.
-
Number of Crystallizations: While additional crystallization steps can increase purity, they can also lead to a decrease in the overall yield.[5] Optimize the number of recrystallizations to balance purity and yield.
Q3: How can I increase the enantiomeric purity (ee%) of my final product?
A3: Achieving high enantiomeric purity is essential. Here are some methods:
-
Optimize Chiral Resolution: As mentioned in the previous question, optimizing the crystallization process is key. A well-chosen resolving agent and solvent system are paramount.
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, often a lipase, that selectively reacts with one enantiomer of the racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted, desired enantiomer.[4]
-
Chiral Chromatography: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase can be used. While effective, this method can be expensive for large-scale production.[2]
Q4: What are some common impurities, and how can they be removed?
A4: Impurities can arise from starting materials, side reactions, or incomplete reactions. Common impurities may include the undesired (R)-enantiomer, unreacted starting materials like 3'-hydroxyacetophenone, and byproducts from the reduction or amination steps.
-
Removal of the (R)-enantiomer: This is addressed through effective chiral resolution or chiral chromatography as described above.
-
Removal of Other Impurities:
-
Crystallization: Converting the final product to a salt, such as the hydrochloride salt, can improve its crystallinity and allow for purification through recrystallization.[2]
-
Acid/Base Extraction: This can be used to remove non-basic or non-acidic impurities from the amine product.
-
Chromatography: Standard column chromatography can be effective for removing impurities with different polarities.
-
Q5: What is the role of biocatalysis in the synthesis of this compound?
A5: Biocatalysis, particularly the use of enzymes, has become a powerful tool for producing chiral amines like this compound.[4] Engineered transaminase enzymes can catalyze the highly enantioselective transfer of an amino group to a ketone precursor (3'-hydroxyacetophenone).[3][4] This approach offers several advantages:
-
High Enantioselectivity: Directly produces the desired (S)-enantiomer in high enantiomeric excess.
-
Mild Reaction Conditions: Enzymatic reactions typically occur under mild temperature and pH conditions.
-
Sustainability: Biocatalysis is considered a greener chemistry approach.
Troubleshooting Guides
Problem: Low Overall Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction parameters, including solvent, temperature, catalyst loading, and pH. Small changes can significantly impact yield. |
| Losses During Work-up | Be meticulous during extraction and separation steps. Ensure proper phase separation and minimize the number of transfers. Back-extract aqueous layers to recover any dissolved product. |
| Degradation of Product | The phenolic hydroxyl group and the amino group can be sensitive to certain conditions. Ensure the work-up and purification steps are performed under appropriate conditions (e.g., avoiding strong oxidizing agents). |
Problem: Low Enantiomeric Excess (ee%)
| Potential Cause | Suggested Solution |
| Inefficient Chiral Resolution | Screen different chiral resolving agents and solvent systems. Optimize the crystallization temperature and cooling rate. |
| Racemization | Ensure that the reaction and purification conditions (e.g., high temperatures or harsh pH) are not causing the product to racemize. |
| Impure Resolving Agent | Verify the enantiomeric purity of the resolving agent being used. |
| Co-crystallization | The desired and undesired diastereomeric salts may be co-crystallizing. Adjust the solvent system or concentration to improve the solubility difference. |
Data Presentation
Table 1: Comparison of Chiral Resolution Yields
| Resolving Agent | Reported Yield | Reference |
| D-(+)-10-camphorsulfonic acid | 25-30% | [5] |
| D-(−)-tartaric acid | 27% (after additional crystallizations) | [5] |
| (+)-O,O'-ditoluyltartaric acid | Not specified, but used in a patented process | [6] |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol is a generalized procedure based on common practices for chiral resolution.
-
Dissolution: Dissolve the racemic 3-(1-Aminoethyl)phenol in a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
Addition of Resolving Agent: Add an equimolar amount of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) to the solution.
-
Heating: Gently heat the mixture until all solids are dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to adjust the pH to >10.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.
-
Purity Analysis: Determine the enantiomeric excess using chiral HPLC.
Visualizations
Caption: Workflow for Chiral Resolution of 3-(1-Aminoethyl)phenol.
Caption: Troubleshooting Logic for Low Enantiomeric Excess.
References
- 1. innospk.com [innospk.com]
- 2. (R)-3-(1-Aminoethyl)phenol hydrochloride|Supplier [benchchem.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 5. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
- 6. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
Common side reactions in the synthesis of (S)-3-(1-Aminoethyl)phenol
Technical Support Center: Synthesis of (S)-3-(1-Aminoethyl)phenol
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions and other issues encountered during the synthesis of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary methods for the synthesis of this compound typically start from 3'-hydroxyacetophenone and include:
-
Asymmetric Reductive Amination: This is a widely used one-pot method where the ketone is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent.
-
Biocatalytic Transamination: This method employs engineered transaminase enzymes to convert 3'-hydroxyacetophenone directly to the desired (S)-amine with high enantioselectivity.[1][2]
-
Reduction of a Chiral Imine or Oxime: This two-step process involves the formation of an imine or oxime from 3'-hydroxyacetophenone, followed by asymmetric reduction.
-
Classical Resolution: This involves the synthesis of the racemic amine, followed by resolution using a chiral acid to separate the desired (S)-enantiomer.
Q2: What is racemization and how can it be prevented during the synthesis of this compound?
A2: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of optical activity. In the synthesis of chiral amines like this compound, this is a critical issue that can significantly reduce the yield of the desired product.
Key factors that promote racemization include:
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.
-
Acidic or Basic Conditions: Both acidic and basic environments can catalyze racemization by promoting the formation of achiral intermediates.
-
Prolonged Reaction Times: Extended exposure to conditions that favor racemization increases the likelihood of reduced enantiomeric excess.
To minimize racemization, it is crucial to carefully control reaction temperature, pH, and duration.
Troubleshooting Guide for Common Side Reactions
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on common side reactions.
Issue 1: Low yield of the desired primary amine and formation of N-formylated byproduct.
-
Possible Cause: This is a common side reaction when using the Leuckart reaction, which employs formic acid or formamide as the amine source and reducing agent. The N-formyl derivative is often the primary product and requires a subsequent hydrolysis step to yield the free amine.[3][4][5][6][7]
-
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: After the initial reaction, ensure that the acidic hydrolysis step (e.g., refluxing with concentrated HCl) is carried out for a sufficient time to completely convert the N-formyl intermediate to the primary amine.[8]
-
Optimize Reaction Temperature: The Leuckart reaction requires high temperatures (typically 120-185°C).[3] However, excessively high temperatures can lead to degradation. Optimize the temperature to maximize the formation of the formylated intermediate without causing significant decomposition.
-
Consider Alternative Reagents: If N-formylation remains a persistent issue, consider alternative reductive amination methods that do not use formic acid or its derivatives.
-
Issue 2: Formation of secondary and tertiary amine byproducts.
-
Possible Cause: Over-alkylation of the newly formed primary amine can occur, where it reacts with the starting ketone and another equivalent of the reducing agent to form a secondary amine. This secondary amine can then react further to form a tertiary amine. This is more prevalent when the primary amine product is highly reactive.[9]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the ammonia source relative to the ketone. This increases the probability of the ketone reacting with the ammonia source rather than the primary amine product.
-
Slow Addition of Reducing Agent: In a two-step procedure where the imine is pre-formed, add the reducing agent slowly to the reaction mixture to maintain a low concentration and minimize its reaction with the already formed primary amine.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the over-alkylation side reactions more than the desired primary amine formation.
-
Issue 3: Reduction of the ketone to the corresponding alcohol (3-(1-hydroxyethyl)phenol).
-
Possible Cause: The reducing agent used in reductive amination can also directly reduce the starting ketone. This is a competing side reaction that lowers the yield of the desired amine.[10] The choice of reducing agent is critical to minimize this.
-
Troubleshooting Steps:
-
Select a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is less reactive and more selective for the imine/iminium ion over the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[11]
-
pH Control: Maintain a slightly acidic pH (around 5-6). This pH is optimal for imine formation and subsequent reduction, while minimizing direct ketone reduction.
-
Two-Step Procedure: First, allow the imine to form completely by reacting the ketone and the amine source (with removal of water if necessary). Then, add the reducing agent. This ensures that the concentration of the ketone is minimal when the reducing agent is introduced.
-
Issue 4: Low enantiomeric excess (ee) of the final product.
-
Possible Cause: This indicates a problem with the stereocontrol of the reaction. This can be due to an ineffective chiral catalyst, non-optimal reaction conditions, or racemization of the product.
-
Troubleshooting Steps:
-
Catalyst Screening: If using a chiral catalyst, screen different ligands and metal precursors to find the most effective combination for your specific substrate.
-
Optimize Reaction Parameters: Temperature, pressure (for hydrogenations), and solvent can all have a significant impact on enantioselectivity. A systematic optimization of these parameters is often necessary.
-
Check for Racemization: Analyze the enantiomeric excess of the product at different time points during the reaction. If the ee decreases over time, this indicates that the product is racemizing under the reaction or workup conditions. If so, try to shorten the reaction time, lower the temperature, or use milder workup procedures.
-
Biocatalytic Approach: Consider using a transaminase enzyme, as they often provide very high enantioselectivity (>99% ee) under mild conditions.[1][2][12][13]
-
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excess for different synthetic routes to this compound.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Common Side Products | Reference |
| Biocatalytic Transamination | 3'-Hydroxyacetophenone | Engineered Transaminase, Isopropylamine (amine donor) | >99% conversion | >99% | Acetone (from amine donor) | [1][2] |
| Asymmetric Reductive Amination | 3'-Hydroxyacetophenone | NH₄OAc, Ru(OAc)₂((S)-binap), H₂ | Good to Excellent | >94% | 3-(1-hydroxyethyl)phenol | [14] |
| Leuckart Reaction | Acetophenone (model substrate) | Formamide, Water | 80-86% (of racemic amine) | N/A (racemic) | N-formyl-α-methylbenzylamine | [8] |
Key Experimental Protocols
Biocatalytic Synthesis using Transaminase
This protocol is based on the use of an engineered transaminase for the asymmetric synthesis of this compound.
-
Materials:
-
3'-Hydroxyacetophenone
-
Engineered transaminase polypeptide
-
Isopropylamine (or another suitable amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, PLP, and the transaminase enzyme.
-
Add the amine donor (e.g., isopropylamine) to the mixture.
-
Add the substrate, 3'-hydroxyacetophenone.
-
Incubate the reaction at a controlled temperature (e.g., 30-45°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC to determine the conversion of the starting material and the enantiomeric excess of the product.
-
Once the reaction is complete, the product can be isolated by extraction and further purification if necessary.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common side reactions during the synthesis of this compound.
References
- 1. WO2011159910A2 - Biocatalysts and methods for the synthesis of (s)-3-(1-aminoethyl)-phenol - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00368C [pubs.rsc.org]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric, biocatalytic labeled compound synthesis using transaminases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Optimization of reaction conditions for (S)-3-(1-Aminoethyl)phenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-3-(1-Aminoethyl)phenol, a key intermediate in the production of pharmaceuticals like Rivastigmine.[1] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include:
-
Asymmetric Hydrogenation of 3'-hydroxyacetophenone: This is a widely used industrial method involving the reduction of a ketone precursor using a chiral catalyst to induce stereoselectivity.[2]
-
Reductive Amination: This method involves the reaction of a carbonyl group with an amine to form an imine, which is then reduced. It can be performed directly in one pot.[3]
-
Biocatalytic Transamination: This enzymatic approach uses transaminases to convert a ketone to a chiral amine with high enantioselectivity.[4][5]
Q2: Why is the stereochemistry of this compound important?
A2: The "(S)" designation refers to the specific three-dimensional arrangement of atoms around the chiral center. This specific configuration is crucial for the biological activity of the final drug product, such as Rivastigmine, ensuring it interacts correctly with its target in the body.[1]
Q3: What are the typical purities and yields for this synthesis?
A3: Purity and yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Generally, a purity of at least 97% is expected for pharmaceutical applications.[1] Yields can range from moderate to high, with some biocatalytic methods reporting over 90% conversion.[4]
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through various techniques, including crystallization and column chromatography. The choice of method depends on the scale of the reaction and the impurities present. Resolution of racemic mixtures can be performed by forming diastereomeric salts with a chiral acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Method 1: Asymmetric Hydrogenation of 3'-hydroxyacetophenone
Problem 1: Low Enantiomeric Excess (ee%)
-
Possible Cause: Inactive or poisoned catalyst.
-
Troubleshooting Steps:
-
Catalyst Quality: Ensure the chiral catalyst is of high purity and has been stored under appropriate inert conditions to prevent degradation.
-
Substrate Purity: Impurities in the 3'-hydroxyacetophenone substrate can act as catalyst poisons. Purify the substrate before use.
-
Solvent Purity: Use high-purity, anhydrous solvents. Traces of water or other impurities can negatively impact catalyst activity and selectivity.
-
Reaction Conditions: Optimize hydrogen pressure, temperature, and reaction time. Sub-optimal conditions can lead to poor enantioselectivity.
-
Problem 2: Low Conversion/Yield
-
Possible Cause: Inefficient catalyst activity or poor reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Loading: Increase the catalyst loading. However, be mindful of the economic viability of this approach.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction.
-
Temperature and Time: Optimize the reaction temperature and time. Higher temperatures can sometimes increase the reaction rate but may negatively affect enantioselectivity.
-
Agitation: Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous catalysis.
-
Method 2: Biocatalytic Transamination
Problem 1: Low Conversion Rate
-
Possible Cause: Enzyme inhibition or unfavorable reaction equilibrium.
-
Troubleshooting Steps:
-
Product Inhibition: The accumulation of the amine product or the ketone by-product can inhibit the transaminase.[4] Consider in-situ product removal techniques.
-
Equilibrium Shift: The reaction equilibrium often favors the reactants. To drive the reaction forward, use a large excess of the amino donor or remove one of the products.[6] For example, incorporating lactate dehydrogenase can remove the pyruvate by-product when L-alanine is the amino donor.[4]
-
pH Optimization: The optimal pH for transaminase activity is typically around 7.[4] Ensure the reaction medium is buffered to the optimal pH of the specific enzyme being used.
-
Temperature Optimization: While higher temperatures can increase initial rates, they can also lead to enzyme denaturation. Determine the optimal temperature for your specific transaminase.
-
Problem 2: Low Enantiomeric Excess (ee%)
-
Possible Cause: Presence of competing, non-selective enzymes or poor enzyme selection.
-
Troubleshooting Steps:
-
Enzyme Selection: Use a highly (S)-selective omega-transaminase. Several engineered transaminases are commercially available with excellent stereoselectivity.
-
Whole Cells vs. Cell-Free Extract: Using whole cells can sometimes lead to side reactions from other cellular enzymes. If selectivity is an issue, consider using a purified enzyme or a cell-free extract.
-
Data Presentation
Table 1: Asymmetric Hydrogenation of 3'-hydroxyacetophenone - Reaction Parameters
| Parameter | Typical Range | Notes |
| Catalyst | Ru-based chiral phosphine complexes | Catalyst selection is critical for high ee%. |
| Substrate/Catalyst Ratio | 1000:1 to 50,000:1 | Higher ratios are more economical but may require longer reaction times.[2] |
| Hydrogen Pressure | 9 - 15 atm | Higher pressure generally increases reaction rate.[2] |
| Temperature | 25 - 60 °C | Higher temperatures can reduce enantioselectivity.[2] |
| Solvent | Methanol, Ethanol, 2-Propanol | Solvent choice can influence both yield and ee%. |
| Base | t-C4H9OK | Often required as a co-catalyst.[2] |
Table 2: Biocatalytic Transamination of 3'-hydroxyacetophenone - Reaction Parameters
| Parameter | Typical Range | Notes |
| Enzyme | (S)-specific ω-transaminase | Enzyme selection is crucial for stereoselectivity. |
| Amino Donor | L-Alanine, Isopropylamine | L-Alanine is common, but other donors can be used to shift equilibrium.[4] |
| Substrate Concentration | 25 - 30 mM | Higher concentrations can lead to substrate or product inhibition.[4] |
| pH | 7.0 - 8.0 | Optimal pH is enzyme-dependent.[4][7] |
| Temperature | 25 - 30 °C | Higher temperatures can denature the enzyme.[7] |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Required for transaminase activity. |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 3'-hydroxyacetophenone
-
Reactor Setup: To a clean, dry, and inerted pressure reactor, add the chiral Ruthenium catalyst and 3'-hydroxyacetophenone.
-
Solvent Addition: Add anhydrous methanol (or another suitable solvent) to the reactor under an inert atmosphere.
-
Base Addition: If required by the catalyst system, add a solution of the base (e.g., potassium tert-butoxide in methanol).
-
Pressurization: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir vigorously for the required reaction time (e.g., 24 hours).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by crystallization or column chromatography to obtain this compound.
Protocol 2: Biocatalytic Transamination of 3'-hydroxyacetophenone
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Reagent Addition: Add 3'-hydroxyacetophenone, the amino donor (e.g., L-alanine), and pyridoxal 5'-phosphate (PLP) cofactor to the buffer.
-
Enzyme Addition: Add the (S)-specific ω-transaminase (as whole cells, cell-free extract, or purified enzyme).
-
Reaction: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation for the required time (e.g., 24-48 hours). Monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction has reached completion, terminate the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and adjusting the pH to basic (e.g., pH 9-10) to extract the product.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by crystallization or chromatography.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Troubleshooting Low Enantiomeric Excess.
Caption: Workflow for Biocatalytic Transamination.
References
- 1. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability issues and degradation of (S)-3-(1-Aminoethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-(1-Aminoethyl)phenol. The information is designed to address common stability issues and degradation concerns that may arise during experimental procedures.
Troubleshooting Guide
Users encountering unexpected results or signs of degradation when using this compound can refer to the following guide for potential causes and corrective actions.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of solid compound (e.g., turning pink or brown) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient air and light during handling. |
| Appearance of new, unexpected peaks in HPLC analysis | Degradation of the compound. | Review storage and handling procedures. Analyze the sample using a stability-indicating HPLC method to identify and quantify potential degradation products. Consider performing forced degradation studies to understand potential degradation pathways. |
| Inconsistent reaction yields or product purity | Use of partially degraded this compound. | Always use freshly opened or properly stored material. Qualify the purity of the starting material by HPLC before use. If degradation is suspected, purify the compound before proceeding with the reaction. |
| pH-dependent reaction inconsistencies | Instability of the compound at certain pH levels. Phenolic compounds can be unstable at high pH. | Maintain the pH of the reaction mixture within a stable range, preferably neutral to slightly acidic. If basic conditions are required, consider using milder bases, lower temperatures, and shorter reaction times. |
| Formation of polymeric material in the reaction mixture | Polymerization of degradation products, such as quinones. | Ensure an inert atmosphere during the reaction to prevent oxidation. Use of antioxidants may be considered in some applications, but their compatibility with the reaction chemistry must be verified. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.
Q2: My this compound has turned slightly brown. Can I still use it?
A2: A brownish discoloration suggests potential oxidation. While it may still be usable for some applications, it is highly recommended to assess the purity of the material by a suitable analytical method, such as HPLC, before use. For sensitive applications, using a fresh, non-discolored batch is advisable.
Stability and Degradation
Q3: What are the primary degradation pathways for this compound?
A3: this compound is susceptible to degradation through several pathways:
-
Oxidation: The phenol group is prone to oxidation, especially when exposed to air (oxygen) and light. This can lead to the formation of colored quinone-type compounds, which can further polymerize.
-
Photodegradation: Exposure to UV light can induce degradation of aminophenol compounds.
-
pH-dependent degradation: Phenolic compounds can be unstable under alkaline (high pH) conditions, which can facilitate oxidation.
Q4: What are the likely degradation products of this compound?
A4: Based on the chemical structure and known reactivity of similar compounds, potential degradation products may include:
-
Oxidation of the phenol group to a hydroquinone or a quinone.
-
Oxidation of the benzylic amine.
-
Products resulting from polymerization of reactive intermediates.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, consider the following precautions:
-
Use high-purity solvents and degas them before use to remove dissolved oxygen.
-
Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
-
Maintain control over the reaction temperature, as higher temperatures can accelerate degradation.
-
If possible, maintain a neutral to slightly acidic pH.
Analytical Methods
Q6: How can I monitor the stability of my this compound sample?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. Such a method should be able to separate the intact this compound from its potential degradation products.
Q7: Are there any established HPLC methods for analyzing this compound and its degradation products?
A7: While a specific, universally validated method for this compound and all its potential degradation products may not be publicly available, methods developed for the analysis of Rivastigmine (a drug synthesized from this compound) and other phenolic compounds can be adapted. A reverse-phase HPLC method with UV detection is a good starting point.
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). |
| Gradient | Start with a low percentage of Solvent B, and gradually increase to elute more hydrophobic degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm and 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition or a suitable solvent like methanol. |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for the development of stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24-48 hours. Note that phenols are generally less stable in basic conditions.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid compound to 60°C for up to one week.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24-48 hours.
After exposure to these stress conditions, analyze the samples by the developed HPLC method to observe for degradation and the formation of new peaks.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental results.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Technical Support Center: Resolution of (S)-3-(1-Aminoethyl)phenol
Welcome to the Technical Support Center for the enantiomeric resolution of 3-(1-Aminoethyl)phenol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful separation of the (S)- and (R)-enantiomers of 3-(1-Aminoethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving the enantiomers of 3-(1-Aminoethyl)phenol?
A1: The most prevalent and effective methods for the chiral resolution of racemic 3-(1-Aminoethyl)phenol include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated based on their differential solubility.[1][2]
-
Enzymatic Kinetic Resolution: This technique utilizes an enzyme, typically a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the acylated and unreacted enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique employs a chiral stationary phase to separate the enantiomers based on their differential interactions with the chiral selector.[3]
Q2: How do I choose the best resolution method for my needs?
A2: The choice of resolution method depends on several factors, including the scale of the separation, the desired purity of the enantiomers, available equipment, and cost considerations. Diastereomeric salt crystallization is often favored for large-scale industrial production due to its cost-effectiveness.[4] Enzymatic resolution offers high selectivity under mild conditions. Chiral HPLC is an excellent method for both analytical determination of enantiomeric excess and for small- to medium-scale preparative separations.[3][5]
Q3: What is a realistic yield and enantiomeric excess (ee%) to expect?
A3: The achievable yield and enantiomeric excess are highly dependent on the chosen method and optimization of the experimental conditions. For diastereomeric salt crystallization of similar compounds, yields can range from 25-31% for the desired enantiomer.[6] Enzymatic resolutions can theoretically achieve a maximum yield of 50% for the unreacted enantiomer with high enantiomeric excess.
Troubleshooting Guides
Diastereomeric Salt Crystallization
Issue: Low or no crystal formation.
-
Possible Cause: Inappropriate solvent system. The solubility of the diastereomeric salts may be too high in the chosen solvent.
-
Troubleshooting:
-
Experiment with a range of solvents with varying polarities. Common solvents for amine resolutions include alcohols (methanol, ethanol, isopropanol) and acetone, sometimes in combination with water.
-
Gradually add an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation.
-
Issue: Oiling out instead of crystallization.
-
Possible Cause: The concentration of the racemate and resolving agent is too high, or the cooling rate is too fast.
-
Troubleshooting:
-
Dilute the solution with more solvent and reheat to dissolve the oil, then allow it to cool slowly.
-
Employ a controlled cooling profile to promote gradual crystal growth.
-
Issue: Low enantiomeric excess (ee%) of the crystallized salt.
-
Possible Cause: Insufficient difference in the solubility of the two diastereomeric salts in the chosen solvent. The crystallization process may be kinetically rather than thermodynamically controlled.
-
Troubleshooting:
-
Perform multiple recrystallizations of the diastereomeric salt to improve its purity.
-
Screen different chiral resolving agents. Tartaric acid and its derivatives are common choices for resolving chiral amines.[7]
-
Optimize the stoichiometry of the resolving agent. While a 1:1 molar ratio is a common starting point, varying this can improve selectivity.
-
Enzymatic Kinetic Resolution
Issue: Low or no enzymatic activity.
-
Possible Cause: The chosen enzyme is not effective for the substrate, or the reaction conditions are suboptimal.
-
Troubleshooting:
-
Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia).
-
Optimize the reaction temperature. Lower temperatures can sometimes increase enantioselectivity, though it may decrease the reaction rate.
-
Ensure the pH of the reaction medium is within the optimal range for the enzyme.
-
Issue: Low enantioselectivity (low ee% of product and/or remaining substrate).
-
Possible Cause: The enzyme does not exhibit a high degree of stereoselectivity for the substrate under the current conditions.
-
Troubleshooting:
-
Screen different acyl donors.
-
Vary the organic solvent. The choice of solvent can significantly influence enzyme activity and enantioselectivity.
-
Optimize the reaction temperature, as enantioselectivity is often temperature-dependent.
-
Chiral HPLC
Issue: Poor or no separation of enantiomers.
-
Possible Cause: The chiral stationary phase (CSP) and/or the mobile phase are not suitable for the analyte.
-
Troubleshooting:
-
Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for chiral amines.
-
Optimize the mobile phase composition. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).
-
For basic compounds like 3-(1-Aminoethyl)phenol, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution.
-
Issue: Peak tailing.
-
Possible Cause: Secondary interactions between the basic amine and acidic silanol groups on the silica-based CSP.
-
Troubleshooting:
-
Add a basic modifier like DEA to the mobile phase to block the active silanol sites.
-
Optimize the concentration of the mobile phase additive.
-
Data Presentation
| Method | Chiral Reagent/Enzyme | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Diastereomeric Salt Resolution | D-(+)-10-camphor sulphonic acid | Not Specified | 25-30 | Not Specified | Patent WO 2006048720 (as cited in[6]) |
| Diastereomeric Salt Resolution | (+)-O,O-di-(p-toluyl)-D-tartaric acid | Not Specified | Not Specified | Not Specified | Patent WO2004037771A1[8] |
| Diastereomeric Salt Resolution | (S)-(+)-mandelic acid | Acetone/Water | Not Specified | Not Specified | US Patent 8,420,846 B2[6] |
Experimental Protocols
Diastereomeric Salt Crystallization
Objective: To separate the (S)- and (R)-enantiomers of 3-(1-Aminoethyl)phenol via fractional crystallization of their diastereomeric salts with L-(+)-tartaric acid.
Materials:
-
Racemic 3-(1-Aminoethyl)phenol
-
L-(+)-tartaric acid
-
Methanol
-
Acetone
-
Sodium hydroxide solution (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolve racemic 3-(1-Aminoethyl)phenol (1 equivalent) in methanol at an elevated temperature (e.g., 60 °C).
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in methanol.
-
Add the tartaric acid solution to the amine solution and stir.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol or acetone. This first crop of crystals will be enriched in one diastereomer.
-
To improve the diastereomeric purity, recrystallize the collected crystals from a minimal amount of hot methanol.
-
To liberate the free amine, dissolve the purified diastereomeric salt in water and basify the solution with 1 M sodium hydroxide to a pH > 10.
-
Extract the aqueous solution with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantioenriched 3-(1-Aminoethyl)phenol.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Enzymatic Kinetic Resolution
Objective: To selectively acylate the (R)-enantiomer of 3-(1-Aminoethyl)phenol using a lipase, allowing for the separation of the unreacted (S)-enantiomer.
Materials:
-
Racemic 3-(1-Aminoethyl)phenol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Standard laboratory glassware and shaker incubator
Procedure:
-
To a flask, add racemic 3-(1-Aminoethyl)phenol, the chosen anhydrous organic solvent, and the acyl donor.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the substrate and product by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to obtain the unreacted enantiomer with high enantiomeric excess.
-
Remove the immobilized enzyme by filtration.
-
Separate the unreacted (S)-3-(1-Aminoethyl)phenol from the acylated (R)-enantiomer by standard techniques such as column chromatography or acid-base extraction.
Chiral HPLC Analysis
Objective: To determine the enantiomeric excess of a sample of 3-(1-Aminoethyl)phenol.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, diethylamine)
-
Sample of 3-(1-Aminoethyl)phenol dissolved in the mobile phase
Procedure:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).
-
Mobile Phase: A typical starting mobile phase for a normal-phase separation would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of diethylamine (e.g., 0.1%) as a basic additive to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Logic for Chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Separations 3: Overloading and Tailing [restek.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
Challenges in the scale-up of (S)-3-(1-Aminoethyl)phenol production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of (S)-3-(1-Aminoethyl)phenol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: There are two main strategies for the industrial production of this compound:
-
Biocatalytic Synthesis: This modern approach utilizes engineered transaminase enzymes to directly convert a prochiral ketone, such as 3'-hydroxyacetophenone, into the desired (S)-enantiomer with high enantiomeric excess and conversion rates.[1][2] This method is often preferred for its high selectivity and milder reaction conditions.[3]
-
Chemical Synthesis followed by Chiral Resolution: This classic route involves the synthesis of a racemic mixture of 3-(1-Aminoethyl)phenol, typically via reductive amination of 3'-hydroxyacetophenone.[3] The racemate is then separated into its constituent enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, mandelic acid, or (S)-(-)-camphor-10-sulfonic acid, followed by fractional crystallization.[3][4]
Q2: Why is achieving high enantiomeric purity critical for this compound?
A2: this compound is a key chiral intermediate in the synthesis of pharmaceuticals like Rivastigmine, which is used to treat Alzheimer's and Parkinson's disease.[5] In such active pharmaceutical ingredients (APIs), typically only one enantiomer (the 'S' configuration in this case) provides the desired therapeutic effect, while the other enantiomer may be inactive or even cause undesirable side effects.[5] Therefore, regulatory bodies and manufacturing standards demand high enantiomeric purity (often >99% e.e.) to ensure the drug's safety and efficacy.
Q3: What are the typical quality specifications and storage conditions for this compound?
A3: For pharmaceutical applications, a purity of at least 97% is generally required, with some suppliers offering >99% purity.[5][6] The product typically appears as a white or light brown crystalline powder.[5] To maintain its integrity, the compound must be stored in a cool, dry, and well-sealed container, protected from moisture, strong light, and heat, as these conditions can lead to degradation.[5] Recommended storage temperatures are often between 2-8°C.[7]
Q4: What are the advantages of using a continuous flow process for scale-up?
A4: Continuous flow processes offer significant advantages over traditional batch production for scaling up the synthesis of this compound.[5] These benefits include enhanced safety through better temperature and pressure control, improved efficiency and yield by maintaining a stable reaction environment, and greater scalability for producing volumes from kilograms to metric tons.[5] This method also tends to minimize waste, aligning with green chemistry principles.[5]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Caption: Troubleshooting workflow for this compound production.
Q: My chiral resolution step is resulting in a low yield (below 30%). What are the common causes and how can I improve it?
A: Low yields in diastereomeric salt resolution are a frequent challenge. Some processes report yields as low as 25-30% due to the multiple crystallization steps required to achieve high optical purity.[4]
-
Potential Cause 1: Suboptimal Solvent System. The choice of solvent is critical for differential solubility between the two diastereomeric salts.
-
Potential Cause 2: Inefficient Crystallization. If crystallization is too rapid or the temperature profile is not optimized, the undesired diastereomer can co-precipitate, leading to losses during subsequent purification steps.
-
Potential Cause 3: Purity of Resolving Agent. The optical and chemical purity of your resolving agent (e.g., mandelic acid, tartaric acid) is paramount.
-
Solution: Ensure the resolving agent is of high purity. Using a suboptimal agent will lead to poor diastereomer formation and low resolution efficiency.
-
Q: The enantiomeric excess (e.e.) of my final product is consistently below the required >99% threshold. How can I increase it?
A: Achieving high e.e. is a matter of optimizing the separation or the stereoselectivity of the reaction.
-
For Chiral Resolution:
-
Solution: Perform multiple recrystallizations of the diastereomeric salt.[4] While each step may reduce the overall yield, it will progressively enrich the desired enantiomer. Monitor the e.e. of the material after each crystallization to determine the optimal number of steps.
-
-
For Biocatalytic Synthesis:
-
Solution 1: Optimize the reaction conditions for the transaminase enzyme. Key parameters include pH, temperature, substrate concentration, and the choice of amino donor. Refer to the enzyme manufacturer's guidelines and perform a design of experiments (DoE) to find the optimal settings.
-
Solution 2: Ensure the enzyme has not lost activity due to improper storage or handling. Use a fresh batch of the biocatalyst or verify the activity of the current batch.[1][2]
-
Q: I am observing significant impurities in my final product after workup. What are these impurities and how can they be removed?
A: Common impurities include the undesired (R)-enantiomer, unreacted 3'-hydroxyacetophenone, and byproducts from side reactions.
-
Potential Cause 1: Residual (R)-enantiomer. Incomplete resolution is the most common source of enantiomeric impurity.
-
Solution: As mentioned above, additional recrystallizations of the diastereomeric salt before liberating the free base are the most effective way to remove the (R)-enantiomer.[4]
-
-
Potential Cause 2: Unreacted Starting Material.
-
Solution: Utilize an acid-base extraction during workup. This compound is basic and can be extracted into an acidic aqueous phase, leaving non-basic impurities like the starting ketone in the organic phase.
-
-
Potential Cause 3: Byproducts from Reductive Amination. Side reactions can lead to the formation of secondary amines or other related substances.
-
Solution: Purify the crude racemic amine (e.g., by distillation or crystallization) before the chiral resolution step. This prevents carrying impurities through the entire process, which can interfere with salt formation and crystallization.
-
Section 3: Quantitative Data Summary
The following tables summarize representative data from different synthesis and resolution methods.
Table 1: Chiral Resolution Performance
| Resolving Agent | Solvent | Yield | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| D-(+)-10-Camphor sulphonic acid | Not specified | 25-30% | Not specified | [4] |
| D-(−)-Tartaric acid | Not specified | 27% (after crystallizations) | >99% | [4] |
| (S)-(+)-Mandelic acid | Acetone/Water | Not specified | >99% | [4] |
| Bis(p-tolyl)phosphoric acid | Not specified | High Yield | Good Optical Activity |[8] |
Table 2: Biocatalytic Synthesis Performance
| Enzyme Type | Substrate | Key Benefit | Reference |
|---|
| Engineered Transaminase | 3'-hydroxyacetophenone | High enantiomeric excess and % conversion |[1][2] |
Section 4: Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol using (S)-(+)-Mandelic Acid (Illustrative)
This protocol is an illustrative example based on common resolution procedures.
-
Dissolution: Dissolve 100 g of racemic 3-(1-aminoethyl)phenyl p-toluenesulfonate in a mixture of 500 mL of acetone and 90 mL of water in a suitable reaction vessel. Heat the mixture to 55-60°C with stirring until a clear solution is obtained.[4]
-
Salt Formation: To the clear solution, add 1.0-1.2 equivalents of the resolving agent, (S)-(+)-mandelic acid. Stir for 30 minutes at 55-60°C.[4]
-
Crystallization: Slowly cool the solution to room temperature and continue stirring for at least 2 hours. Further cool the mixture to 0-5°C and hold for 4-6 hours to maximize precipitation of the diastereomeric salt.
-
Isolation: Filter the precipitated solid and wash the filter cake with a small amount of cold acetone.
-
Recrystallization (Optional but Recommended): To improve enantiomeric purity, dissolve the obtained solid in a minimal amount of a hot acetone/water mixture and repeat the crystallization process (steps 3 and 4). Monitor the e.e. of a small sample after each crystallization.
-
Liberation of Free Base: Suspend the purified diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., toluene or dichloromethane). Adjust the pH of the aqueous layer to 10-11 with an aqueous base (e.g., ammonia or NaOH solution) to break the salt and liberate the free amine.[4]
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as the free base.
Section 5: Synthesis Pathway Visualization
This diagram illustrates a common chemical pathway for producing this compound, highlighting critical control points.
Caption: Chemical synthesis and resolution pathway for this compound.
References
- 1. WO2011159910A2 - Biocatalysts and methods for the synthesis of (s)-3-(1-aminoethyl)-phenol - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 4. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 7. This compound [myskinrecipes.com]
- 8. CN105254513A - Resolution method of (S)-3-[1-(dimethylamino) ethyl] phenol (III) - Google Patents [patents.google.com]
- 9. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Chiral Resolution of 3-(1-aminoethyl)phenol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the chiral resolution of 3-(1-aminoethyl)phenol.
Overview of Resolution Methods
The separation of 3-(1-aminoethyl)phenol enantiomers is critical for pharmaceutical applications where stereochemistry dictates biological activity. The most common and scalable methods for resolution are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[1] This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties like solubility.[2] This difference allows for their separation by fractional crystallization.
-
Chiral Chromatography (HPLC/SFC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the column at different rates and elute separately.[3] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative tools for this purpose.
FAQs and Troubleshooting: Diastereomeric Salt Crystallization
This is often the preferred method for large-scale resolution due to its cost-effectiveness. However, it requires careful optimization.
Q1: Which resolving agent should I choose for 3-(1-aminoethyl)phenol?
A: Chiral acids are used for the resolution of racemic bases like 3-(1-aminoethyl)phenol.[4] Tartaric acid and its derivatives are the most common and effective choices.[4][5] The selection is crucial and often requires screening, as the ideal agent provides a crystalline salt with a significant solubility difference between the two diastereomers.
Commonly Used Chiral Acids for Amines:
-
(+)-Tartaric Acid[4]
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)[2]
-
(+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)[6]
-
(-)-Mandelic Acid[4]
-
(+)-Camphor-10-sulfonic acid[4]
Q2: My diastereomeric salt is not crystallizing or is "oiling out." What should I do?
A: "Oiling out," where the product separates as a liquid instead of a solid, is a common problem.[7] It typically occurs when the solution is too concentrated, cooled too quickly, or the solvent is inappropriate.[7][8]
Troubleshooting Steps:
-
Re-heat and Dilute: Return the mixture to the heat source and add more solvent to ensure everything redissolves.[9]
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling promotes oiling. Subsequent cooling in an ice bath can be performed after initial crystal formation.[7]
-
Solvent Screening: The solvent choice is critical. An ideal solvent will have a large solubility difference between the two diastereomers.[8] If the salt is too soluble, try a less polar solvent. If it's insoluble, try a more polar one. Solvent mixtures (e.g., methanol/dichloromethane) are often effective.[2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed crystal" of the desired product to initiate crystallization.[7]
Q3: The yield of my desired enantiomer is low (<50%). How can I improve it?
A: A standard resolution's maximum theoretical yield for the desired enantiomer is 50%, as the other half is the undesired enantiomer.[1] However, yields are often lower due to material loss.
Optimization Strategies:
-
Check Stoichiometry: The molar ratio of the resolving agent to the racemic amine is key. While 0.5 to 1.0 equivalents of the resolving agent are typical, this ratio should be optimized for your specific amine.[6]
-
Optimize Solvent and Temperature: The yield is highly dependent on the solubility of the diastereomeric salts at different temperatures. Ensure the crystallization temperature is low enough to precipitate the less soluble salt effectively while keeping the more soluble one in the mother liquor.
-
Recycle the Unwanted Enantiomer: The undesired enantiomer from the mother liquor can be recovered, racemized (converted back to the racemic mixture), and recycled into the process to improve the overall process yield beyond the initial 50% limit.[10]
Q4: The enantiomeric excess (ee%) of my product is low. How can I increase its purity?
A: Low enantiomeric excess indicates that the less soluble salt is co-precipitating with the more soluble one.
Purification Strategies:
-
Recrystallization: The most effective method to improve ee% is to recrystallize the isolated diastereomeric salt.[8] Each recrystallization step will further enrich the less soluble diastereomer, leading to higher optical purity.
-
Digestion/Washing: Suspending the filtered crystals in a small amount of cold, fresh solvent and stirring can help dissolve the more soluble, undesired diastereomer, thereby purifying the solid product.[11]
-
Kinetic vs. Thermodynamic Control: Sometimes, one diastereomer crystallizes faster (kinetic product), while the other is more stable (thermodynamic product). Quick filtration might yield a purer product in some cases, whereas longer crystallization times might allow an equilibrium that favors a less pure solid.[11]
FAQs and Troubleshooting: Chiral Chromatography (HPLC/SFC)
Chiral chromatography is essential for analytical determination of enantiomeric excess and is also used for preparative separation.
Q1: How do I select the right chiral column and mobile phase?
A: There is no universal chiral column, so screening is necessary.[12] For a basic compound like 3-(1-aminoethyl)phenol, polysaccharide-based chiral stationary phases (CSPs) are an excellent starting point.[13]
Recommended Starting Conditions:
-
Columns: Screen polysaccharide-based columns (e.g., those based on cellulose or amylose derivatives).[3]
-
Mobile Phase: Start with a normal-phase system, such as n-hexane with an alcohol modifier (isopropanol or ethanol).[14]
-
Additive: For basic analytes, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1% v/v) to the mobile phase. This is crucial for preventing peak tailing.[14]
Q2: I'm seeing poor resolution between the enantiomer peaks. What can I adjust?
A: Poor resolution means the column and mobile phase combination is not providing enough selectivity (α).
Optimization Steps:
-
Change Alcohol Modifier: The choice and concentration of the alcohol modifier (isopropanol, ethanol) can dramatically affect separation. Systematically vary the percentage.[15]
-
Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C or 15°C) often enhances the interactions between the analyte and the CSP, which can lead to better resolution.[15]
-
Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the stationary phase, which can improve separation efficiency.[15]
-
Try a Different Column: If optimization fails, the fundamental selectivity is likely insufficient. A different CSP with a different chiral recognition mechanism is needed.[12]
Q3: My peaks are broad or tailing. What is the cause?
A: For a basic amine, peak tailing is almost always caused by unwanted ionic interactions with residual acidic silanol groups on the silica surface of the column.
Solutions:
-
Add/Increase Basic Modifier: The most effective solution is to add or increase the concentration of a basic additive like diethylamine (DEA) or triethylamine (TEA) in your mobile phase.[14] This neutralizes the active sites on the stationary phase.
-
Check for Column Contamination: If the column has been used extensively, it may be contaminated. Flush it according to the manufacturer's instructions.[15]
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for Amines
| Resolving Agent | Typical Solvent(s) | Key Advantages | Considerations |
| (+)-Tartaric Acid | Methanol, Ethanol, Water | Readily available, inexpensive, effective for many primary amines.[4][16] | Can be highly soluble; may require careful solvent choice to induce crystallization. |
| O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Methanol, Ethanol, Acetonitrile, Dichloromethane | Often forms highly crystalline salts, providing good resolution.[2] | More expensive than simple tartaric acid. |
| O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) | Methanol, Isopropanol | Similar to DBTA, provides excellent crystallinity and resolution.[6] | Cost is a factor for large-scale separations. |
| (S)-Mandelic Acid | Alcohols, Water | Effective for a range of amines, offers different selectivity.[4] | Performance is highly substrate-dependent. |
Table 2: Chiral HPLC Method Development Parameters
| Parameter | Starting Point | Optimization Strategy | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivative) | Screen 2-3 different polysaccharide columns. | These columns show broad applicability for a wide range of chiral compounds.[13] |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Vary alcohol % (5-20%). Switch to Ethanol. | Modifies polarity and hydrogen-bonding interactions, which are key to chiral recognition.[14] |
| Additive | 0.1% Diethylamine (DEA) | Increase to 0.2% if peaks tail. | Suppresses interaction of basic amine with acidic silica sites, improving peak shape.[14] |
| Flow Rate | 1.0 mL/min | Decrease to 0.5-0.8 mL/min. | Improves efficiency by allowing more time for equilibration between phases.[15] |
| Temperature | 25 °C | Decrease to 15°C or increase to 40°C. | Affects the thermodynamics of the chiral recognition process.[15] |
Experimental Protocols & Visualizations
Protocol 1: Diastereomeric Salt Resolution with (+)-Tartaric Acid
This protocol provides a general procedure for the resolution of racemic 3-(1-aminoethyl)phenol. Optimization of solvent ratios, concentrations, and temperatures will be necessary.
Materials:
-
Racemic 3-(1-aminoethyl)phenol
-
(+)-Tartaric acid (0.5-1.0 molar equivalent)
-
Methanol (or other suitable solvent)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: In an Erlenmeyer flask, dissolve (+)-tartaric acid (e.g., 0.5 eq) in a minimal amount of hot methanol. In a separate flask, dissolve racemic 3-(1-aminoethyl)phenol (1.0 eq) in methanol. Slowly add the amine solution to the stirred tartaric acid solution.[16]
-
Crystallization: Allow the combined solution to cool slowly to room temperature to induce crystallization. If necessary, place the flask in an ice bath to maximize the precipitation of the less soluble diastereomeric salt.[6]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol to remove the mother liquor containing the more soluble diastereomer.[16]
-
(Optional) Recrystallization: To improve enantiomeric purity, dissolve the collected crystals in a minimal amount of hot methanol and repeat the crystallization and filtration steps.[8]
-
Liberation of Free Amine: Suspend the purified diastereomeric salt crystals in water. Add 2M NaOH solution dropwise until the solution is basic (pH > 10) and all solids have dissolved.[6]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated enantiomerically enriched amine three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the resolved amine.
-
Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting logic for addressing common crystallization issues.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. bgb-analytik.com [bgb-analytik.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Continuous Flow Synthesis of (S)-3-(1-Aminoethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the continuous flow synthesis of (S)-3-(1-Aminoethyl)phenol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the continuous flow synthesis of this compound via asymmetric transfer hydrogenation of 3'-hydroxyacetophenone.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| CF-AH-01 | Low Conversion | 1. Insufficient residence time. 2. Low reaction temperature. 3. Catalyst deactivation or poisoning. 4. Low hydrogen pressure (in case of direct hydrogenation). 5. Incorrect stoichiometry of reagents. | 1. Decrease the flow rate to increase residence time. 2. Gradually increase the reactor temperature. 3. Regenerate or replace the catalyst cartridge. Ensure solvent and substrate are of high purity. 4. Increase the hydrogen back pressure. 5. Verify the concentrations and flow rates of all reagent streams. |
| CF-AH-02 | Low Enantioselectivity (ee) | 1. Non-optimal reaction temperature. 2. Catalyst degradation or leaching. 3. Presence of impurities that racemize the product. 4. Incorrect catalyst choice for the substrate. | 1. Optimize the temperature; both too high and too low temperatures can negatively affect enantioselectivity. 2. Check for catalyst leaching by analyzing the product stream for metal content. Replace the catalyst if necessary.[1][2] 3. Purify the starting materials and solvents. 4. Screen different chiral catalysts to find the most effective one. |
| CF-AH-03 | Reactor Clogging | 1. Precipitation of starting material, product, or byproducts. 2. Catalyst bed compaction or fines generation. 3. Incompatible solvent mixture. | 1. Increase the solvent flow rate or use a co-solvent to improve solubility. 2. Operate the reactor in an up-flow configuration to fluidize the catalyst bed. Use a catalyst with higher mechanical stability. 3. Ensure complete miscibility of all components under the reaction conditions. |
| CF-AH-04 | Pressure Fluctuations | 1. Inconsistent pump performance. 2. Gas bubble formation in the reactor. 3. Partial clogging or blockages. | 1. Degas all solvents and reagent solutions before use. Check pump seals and connections for leaks. 2. Use a back-pressure regulator to maintain a stable pressure and dissolve any gas bubbles. 3. Refer to CF-AH-03 for troubleshooting clogging. |
| CF-AH-05 | Catalyst Leaching | 1. Weak immobilization of the catalyst. 2. Harsh reaction conditions (high temperature, aggressive solvents). 3. Incompatible solvent causing swelling or degradation of the support. | 1. Use a catalyst with a more robust immobilization chemistry. 2. Optimize the reaction to run under milder conditions. 3. Screen for alternative solvents that are compatible with the catalyst support. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the continuous flow synthesis of this compound?
The most common and cost-effective starting material is 3'-hydroxyacetophenone.
Q2: Which type of catalyst is most suitable for the asymmetric hydrogenation in a continuous flow setup?
Immobilized chiral ruthenium (Ru) or rhodium (Rh) catalysts are highly effective for the asymmetric transfer hydrogenation of ketones.[3][4] Tethered catalysts, where the metal complex is covalently bound to a solid support, are often preferred to minimize leaching.[5][6]
Q3: How can I monitor the reaction in real-time?
In-line analytical techniques such as FTIR or UV/Vis spectroscopy can be used for real-time monitoring of conversion.[7][8] For enantioselectivity, at-line or on-line HPLC with a chiral column is typically required.
Q4: What are the key parameters to optimize for this continuous flow process?
The critical parameters to optimize are:
-
Temperature: Affects both reaction rate and enantioselectivity.
-
Pressure: Primarily important for maintaining the solvent in the liquid phase and for reactions using gaseous hydrogen.
-
Flow Rate (Residence Time): Directly impacts conversion.
-
Substrate Concentration: Higher concentrations can increase productivity but may lead to solubility issues or catalyst inhibition.
-
Solvent: Affects solubility, catalyst performance, and product purification.
Q5: How can the product be purified in a continuous manner?
Several in-line purification techniques can be integrated into the flow setup:
-
Liquid-Liquid Extraction: To separate the product from unreacted starting materials or byproducts.[9]
-
Scavenger Resins: To remove residual catalyst or specific impurities.
-
Continuous Crystallization: For direct isolation of the solid product.
Experimental Protocols
General Setup for Continuous Flow Asymmetric Transfer Hydrogenation
A typical setup involves syringe pumps or HPLC pumps to deliver the substrate solution and the hydrogen donor solution. The streams are mixed in a T-mixer before entering a packed-bed reactor containing the immobilized catalyst. A back-pressure regulator is used to maintain the desired pressure. The product stream is then collected for analysis and purification.
Caption: Experimental workflow for the continuous synthesis.
Representative Experimental Conditions
The following table summarizes typical starting conditions for the optimization of the continuous flow synthesis of this compound.
| Parameter | Value | Notes |
| Substrate | 3'-hydroxyacetophenone | |
| Catalyst | Immobilized Chiral Ru-diamine complex | e.g., on porous polymer or silica support |
| Hydrogen Donor | Formic acid/triethylamine (5:2 mixture) | A common azeotrope for transfer hydrogenation |
| Solvent | Isopropanol (IPA) or Methanol (MeOH) | Ensure all components are soluble |
| Substrate Conc. | 0.1 - 0.5 M | Start with lower concentrations to avoid precipitation[10] |
| Flow Rate | 0.1 - 1.0 mL/min | Adjust to optimize residence time |
| Reactor Temperature | 40 - 80 °C | Higher temperatures may decrease enantioselectivity |
| Pressure | 10 - 20 bar | Sufficient to prevent solvent boiling and gas formation |
Data Presentation
Table 1: Influence of Reaction Parameters on Conversion and Enantioselectivity (Hypothetical Data)
This table illustrates the expected trends when optimizing the reaction conditions. Actual values will depend on the specific catalyst and setup.
| Entry | Temp. (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | ee (%) |
| 1 | 40 | 0.5 | 10 | 85 | 98 |
| 2 | 60 | 0.5 | 10 | 95 | 96 |
| 3 | 80 | 0.5 | 10 | >99 | 92 |
| 4 | 60 | 1.0 | 5 | 70 | 97 |
| 5 | 60 | 0.2 | 25 | >99 | 95 |
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing and resolving common issues during the continuous flow synthesis.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 2. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes | Semantic Scholar [semanticscholar.org]
- 7. BJOC - Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis [beilstein-journals.org]
- 8. Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative NMR Analysis of (S)-3-(1-Aminoethyl)phenol and Structural Analogs
Experimental Protocols
A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below. Specific parameters may be adjusted based on the instrument and sample concentration.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the internal standard.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for 3-Aminophenol and 3-Ethylphenol, which serve as a basis for predicting the spectral features of (S)-3-(1-Aminoethyl)phenol.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration |
| This compound (Predicted) | CDCl₃ | Aromatic Protons (4H, m): ~6.7-7.2 ppmMethine Proton (1H, q): ~4.1 ppmMethyl Protons (3H, d): ~1.4 ppmAmine Protons (2H, br s): VariableHydroxyl Proton (1H, br s): Variable |
| 3-Aminophenol | DMSO-d₆ | 6.68 (m, 1H), 6.61 (m, 1H), 6.57 (m, 1H), 6.43 (m, 1H), 4.48 (s, 2H, NH₂), 8.98 (s, 1H, OH)[1] |
| 3-Ethylphenol | CDCl₃ | 7.13 (t, J = 7.8 Hz, 1H), 6.79-6.64 (m, 3H), 5.07 (s, 1H, OH), 2.60 (q, J = 7.6 Hz, 2H), 1.21 (t, J = 7.6 Hz, 3H)[2][3] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | C-OH: ~155 ppmC-CH(NH₂)CH₃: ~145 ppmAromatic CH: ~129, 118, 115, 113 ppmCH(NH₂)CH₃: ~50 ppmCH₃: ~25 ppm |
| 3-Aminophenol | DMSO-d₆ | 144.5, 137.1, 120.2, 117.2, 115.1, 115.0[1] |
| 3-Ethylphenol | CDCl₃ | 155.2, 146.4, 129.6, 120.6, 115.1, 112.8, 28.7, 15.3[2] |
Structural and Spectral Interpretation
The chemical structure of this compound, along with the numbering convention used for NMR signal assignment, is depicted below.
Caption: Chemical structure of this compound with atom numbering.
The predicted ¹H NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region (6.7-7.2 ppm) corresponding to the four protons on the benzene ring. The methine proton (CH) adjacent to the amino group is anticipated to appear as a quartet around 4.1 ppm due to coupling with the neighboring methyl protons. These methyl protons, in turn, would present as a doublet at approximately 1.4 ppm. The signals for the amine (NH₂) and hydroxyl (OH) protons are typically broad and their chemical shifts are highly dependent on solvent and concentration.
In the ¹³C NMR spectrum, the carbon attached to the hydroxyl group (C-OH) is expected to be the most downfield-shifted aromatic carbon, appearing around 155 ppm. The carbon bearing the aminoethyl group (C-CH(NH₂)CH₃) is predicted to be at approximately 145 ppm. The remaining four aromatic carbons will resonate in the 113-129 ppm range. The aliphatic carbons, the methine carbon (CH), and the methyl carbon (CH₃), are expected at approximately 50 ppm and 25 ppm, respectively.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis of the ¹H and ¹³C NMR spectra of this compound.
References
Distinguishing Positional Isomers: A Mass Spectrometry Fragmentation Guide for (S)-3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Mass Spectrometric Behavior
In the landscape of pharmaceutical development and metabolic studies, the unambiguous identification of positional isomers is a critical analytical challenge. Mass spectrometry (MS) stands as a powerful tool for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of (S)-3-(1-Aminoethyl)phenol and its positional isomer, 4-(1-Aminoethyl)phenol. Understanding these distinct fragmentation pathways is essential for the accurate identification and characterization of these compounds in complex matrices.
Predicted Fragmentation Patterns
The fragmentation of this compound and its isomers upon electron ionization is primarily dictated by the interplay between the hydroxyl and aminoethyl functionalities on the aromatic ring. The initial ionization event typically results in the formation of a molecular ion (M+•). Subsequent fragmentation is driven by the stability of the resulting fragment ions.
For this compound, the primary fragmentation pathway is expected to be the cleavage of the C-C bond alpha to the nitrogen atom of the aminoethyl group (α-cleavage). This is a characteristic fragmentation for amines and results in the formation of a stable iminium ion. The position of the hydroxyl group on the phenyl ring is expected to influence the subsequent fragmentation of the aromatic portion.
In contrast, while 4-(1-Aminoethyl)phenol will also undergo α-cleavage, the para-position of the hydroxyl group can lead to different resonance stabilization of the resulting radical cation and influence the propensity for other fragmentation pathways, such as those involving the aromatic ring.
A key differentiator is expected in the relative abundances of fragment ions resulting from cleavages of the aromatic ring, which are influenced by the substitution pattern.
Comparative Data Summary
The following table summarizes the predicted major fragment ions for this compound and a key comparator, 4-(1-Aminoethyl)phenol, under electron ionization conditions. The molecular weight of both isomers is 137.18 g/mol .
| m/z | Predicted Fragment Ion | This compound | 4-(1-Aminoethyl)phenol | Rationale for Differentiation |
| 137 | [M]+• | Likely Present | Likely Present | Molecular ion, confirms molecular weight. |
| 122 | [M - CH3]+ | Possible | Possible | Loss of a methyl radical from the molecular ion. |
| 107 | [M - C2H4N]+ | Possible | Possible | Loss of the ethylamine side chain. |
| 94 | [C6H5OH]+• | Less Favored | More Favored | Formation of the phenol radical cation. The para-hydroxy group in the 4-isomer can better stabilize this fragment through resonance. |
| 77 | [C6H5]+ | Possible | Possible | Phenyl cation, a common fragment for aromatic compounds. |
| 44 | [CH3CH=NH2]+ | Major Fragment | Major Fragment | Result of α-cleavage, the characteristic base peak for primary amines with an ethyl group. |
Fragmentation Pathway Visualization
The predicted fragmentation pathway for this compound is illustrated below. The diagram highlights the key bond cleavages and the resulting major fragment ions.
Comparative Analysis of (S)-3-(1-Aminoethyl)phenol and its Alternatives for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(1-Aminoethyl)phenol is a chiral intermediate of significant interest in the pharmaceutical industry, primarily recognized for its crucial role in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's diseases.[1] The stereochemistry of this compound is critical to the biological activity of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of this compound with its (R)-enantiomer and the racemic mixture, offering objective performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the appropriate material for their specific application.
Certificate of Analysis: A Comparative Overview
The quality and purity of starting materials are paramount in drug development. Below is a comparative summary of typical specifications found in a Certificate of Analysis for this compound and its common alternatives.
Table 1: Comparative Certificate of Analysis Data
| Parameter | This compound | (R)-3-(1-Aminoethyl)phenol | Racemic 3-(1-Aminoethyl)phenol |
| Appearance | White to light brown crystalline powder | White to light brown crystalline powder | White to light brown crystalline powder |
| Identification (IR, NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Assay (by HPLC) | ≥ 97.0% | ≥ 97.0% | ≥ 97.0% |
| Enantiomeric Purity (by Chiral HPLC) | ≥ 99.0% (S)-enantiomer | ≥ 99.0% (R)-enantiomer | 48.0% - 52.0% (S)-enantiomer |
| Specific Optical Rotation ([α]D) | Specific positive value in a defined solvent | Specific negative value in a defined solvent | Not applicable |
| Water Content (by Karl Fischer) | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% | ≤ 0.1% | ≤ 0.1% |
| Heavy Metals | ≤ 20 ppm | ≤ 20 ppm | ≤ 20 ppm |
| Residual Solvents | Meets USP <467> requirements | Meets USP <467> requirements | Meets USP <467> requirements |
| Potential Impurities | 3-Hydroxyacetophenone, (R)-enantiomer, other process-related impurities | 3-Hydroxyacetophenone, (S)-enantiomer, other process-related impurities | 3-Hydroxyacetophenone, other process-related impurities |
Experimental Protocols
Detailed and reproducible analytical methods are essential for the quality control of chiral intermediates. The following are representative protocols for the analysis of 3-(1-Aminoethyl)phenol enantiomers.
Protocol 1: Enantiomeric Purity Determination by Chiral HPLC
This method is crucial for quantifying the enantiomeric excess (e.e.) of the chiral isomers.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiral stationary phase column (e.g., a polysaccharide-based chiral column like Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase composition is n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times of reference standards.
-
Calculate the enantiomeric purity by determining the peak area percentage of each enantiomer.
-
Protocol 2: Purity and Impurity Profiling by Reverse-Phase HPLC
This method is used to determine the overall purity and to detect and quantify any process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 25 mg of the sample in 25 mL of a 50:50 mixture of water and acetonitrile.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 10 µL of the sample solution.
-
Run the gradient program to separate the main component from any impurities.
-
Calculate the area percentage of the main peak to determine the purity.
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Assign the peaks to the corresponding protons in the molecule. Expected chemical shifts (δ) in CDCl₃ are approximately:
-
Aromatic protons: 6.5-7.2 ppm
-
Methine proton (-CH(NH₂)-): ~4.0 ppm
-
Methyl protons (-CH₃): ~1.3 ppm
-
Amine and hydroxyl protons: Variable, often broad signals.
-
-
Comparative Biological Activity
The biological activity of 3-(1-Aminoethyl)phenol is highly dependent on its stereochemistry.
-
This compound: This enantiomer is the specific precursor for the synthesis of Rivastigmine.[1] The (S)-configuration is essential for the desired cholinesterase inhibitory activity of the final drug product.
-
(R)-3-(1-Aminoethyl)phenol: The (R)-enantiomer is generally considered an impurity in the synthesis of Rivastigmine. Its biological activity in the context of cholinesterase inhibition is significantly lower or non-existent compared to the (S)-enantiomer. However, as a chiral amine, it may exhibit activity at other biological targets.
-
Racemic 3-(1-Aminoethyl)phenol: The racemic mixture contains an equal amount of both enantiomers. Its use in the synthesis of Rivastigmine would necessitate a chiral resolution step to isolate the desired (S)-enantiomer, leading to a lower overall yield.[3]
Phenolic amines, as a class, are known to interact with various receptors, including adrenergic and dopaminergic receptors.[4][5][6] The specific binding affinities and functional activities of the (S) and (R) enantiomers of 3-(1-Aminoethyl)phenol at these receptors would require further investigation but are expected to differ due to the stereospecific nature of receptor-ligand interactions.
Visualizing Workflows and Pathways
Experimental Workflow for Chiral Purity Analysis
The following diagram illustrates a typical workflow for determining the enantiomeric purity of 3-(1-Aminoethyl)phenol.
Potential Signaling Pathways
As a precursor to Rivastigmine, this compound is integral to a therapeutic agent that modulates cholinergic pathways. Rivastigmine has also been shown to affect the processing of amyloid precursor protein (APP), a key factor in Alzheimer's disease pathology.[7][8][9]
Logical Decision Tree for Compound Selection
The choice between the different forms of 3-(1-Aminoethyl)phenol depends on the specific research or development goal.
References
- 1. innospk.com [innospk.com]
- 2. (R)-3-(1-Aminoethyl)phenol hydrochloride|Supplier [benchchem.com]
- 3. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 4. ccjm.org [ccjm.org]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Dopamine receptor agonist activity of some 5-(2-aminoethyl)carbostyril derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer's disease [scholarworks.indianapolis.iu.edu]
- 8. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of (S)- and (R)-3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the enantiomers of 3-(1-Aminoethyl)phenol: the (S)- and (R)-forms. Chirality plays a pivotal role in pharmacology, where the three-dimensional arrangement of a molecule can dictate its interaction with biological targets, leading to significant differences in efficacy and safety between enantiomers. This document synthesizes the available data, outlines relevant experimental methodologies, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Introduction to Enantiomers and Biological Activity
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the realm of life sciences, these molecules often exhibit distinct biological activities due to the chiral nature of biological macromolecules such as enzymes and receptors. One enantiomer may elicit a desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. A classic understanding of enantiomeric interaction at a chiral receptor site suggests that one enantiomer (the eutomer) can achieve a more stable, "three-point" interaction, leading to a potent pharmacological response. In contrast, the other enantiomer (the distomer) may only manage a less stable "two-point" interaction, resulting in lower binding affinity and reduced or different biological activity.[1]
The (S)-enantiomer of 3-(1-Aminoethyl)phenol is a well-established key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease.[2] This indicates that the (S)-configuration is crucial for the desired therapeutic effect in this context. The biological activity of the (R)-enantiomer is less defined in publicly available literature, but it is hypothesized to interact with other targets within the central nervous system.
Comparative Biological Activity
While direct quantitative comparative studies on the biological targets of (S)- and (R)-3-(1-Aminoethyl)phenol are not extensively available in the public domain, their established and theoretical activities can be summarized. The (S)-enantiomer's activity is primarily inferred from its role in the synthesis of Rivastigmine, which inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The (R)-enantiomer has been suggested to have the potential to modulate other neural pathways, with monoamine oxidase (MAO) being a possible target.
| Biological Target/Activity | (S)-3-(1-Aminoethyl)phenol | (R)-3-(1-Aminoethyl)phenol |
| Primary Biological Role | Precursor to Rivastigmine, a cholinesterase inhibitor.[2] | Potential modulator of other CNS pathways. |
| Mechanism of Action | The resulting compound, Rivastigmine, is a pseudo-irreversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] | Hypothesized to potentially inhibit monoamine oxidase (MAO). |
| Therapeutic Application | Used in the synthesis of drugs for Alzheimer's and Parkinson's disease.[2] | Not established. |
| Quantitative Data (IC50/Ki) | Data for the direct precursor is not available. Rivastigmine exhibits potent inhibition of both AChE and BChE. | No quantitative data available. |
Experimental Protocols
Detailed methodologies for assessing the biological activities of these compounds are crucial for reproducible research. Below are representative protocols for cholinesterase and monoamine oxidase inhibition assays.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds ((S)- and (R)-3-(1-Aminoethyl)phenol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the acetylcholinesterase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the activity of MAO-A and MAO-B, which are involved in the metabolism of neurotransmitters.
Principle: MAO enzymes catalyze the oxidative deamination of monoamines. The activity can be measured by monitoring the formation of a product, such as the conversion of a non-fluorescent substrate to a fluorescent product or by detecting the production of hydrogen peroxide.
Materials:
-
MAO-A and MAO-B enzymes (from rat brain mitochondria or recombinant sources)
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compounds ((S)- and (R)-3-(1-Aminoethyl)phenol)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare stock solutions of the test compounds.
-
In a 96-well plate, add the phosphate buffer and the test compound at various concentrations.
-
Add the MAO enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the appropriate substrate.
-
Incubate for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid or base).
-
Measure the absorbance or fluorescence of the product at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the AChE assay.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methods used for their evaluation.
Signaling Pathway of Cholinesterase Inhibition by Rivastigmine
Caption: Cholinesterase inhibition by Rivastigmine increases acetylcholine levels.
General Workflow for In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for determining enzyme inhibition in vitro.
Conclusion
The stereochemistry of 3-(1-Aminoethyl)phenol has a profound impact on its biological activity. The (S)-enantiomer is a critical building block for the cholinesterase inhibitor Rivastigmine, highlighting its importance in the treatment of neurodegenerative diseases. While the biological role of the (R)-enantiomer is not as well-characterized, the principles of stereoselectivity in drug action suggest it is unlikely to have the same activity profile and may interact with other biological targets. Further research, including direct comparative studies, is necessary to fully elucidate the pharmacological profile of both enantiomers. This guide provides a foundational understanding for researchers to build upon in their exploration of these and other chiral molecules in drug discovery.
References
- 1. Investigation of the enantioselectivity of acetylcholinesterase and butyrylcholinesterase upon inhibition by tacrine-iminosugar heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the enantioselectivity of acetylcholinesterase and butyrylcholinesterase upon inhibition by tacrine-iminosugar heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
Comparative study of different chiral resolving agents for 3-(1-aminoethyl)phenol
A Comparative Guide to Chiral Resolving Agents for 3-(1-aminoethyl)phenol
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an appropriate chiral resolving agent is a critical step. This guide provides a comparative overview of potential chiral resolving agents for the resolution of racemic 3-(1-aminoethyl)phenol. The primary method for the chiral resolution of amines like 3-(1-aminoethyl)phenol is the formation of diastereomeric salts using a chiral acid as the resolving agent.[1][2] This process leverages the different physical properties, such as solubility, of the resulting diastereomeric salts to enable their separation through fractional crystallization.[1]
Performance of Potential Chiral Resolving Agents
The following table summarizes the performance of common chiral resolving agents based on data from the resolution of similar amines. It is important to note that the yield and enantiomeric excess (e.e.) are highly dependent on the specific substrate, solvent, temperature, and stoichiometry. Therefore, these values should be considered as indicative for initial screening purposes.
| Chiral Resolving Agent | Substrate (Analogy) | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| D-(−)-Tartaric Acid | 3-[1-(methylamino)ethyl]phenol | Not Specified | 27 (of tartrate salt) | Not Specified | [3] |
| (S)-(+)-Mandelic Acid | 3-(1-aminoethyl)phenyl)p-toluenesulfonate | Acetone/Water | Not Specified | Not Specified | [3] |
| (R,R)-(+)-Tartaric Acid | α-phenylethylamine | Methanol | Not Specified | >70 | [5] |
| (S)-Mandelic Acid | trans-2-(N-benzyl)amino-1-cyclohexanol | Ethyl Acetate | 74 (of salt) | 99 | [7] |
| PEGylated-(R)-Mandelic Acid | (rac)-1-phenylethylamine | Methanol | 82 | 83 (91 after second cycle) | [8] |
Experimental Protocols
Below are generalized, representative protocols for chiral resolution via diastereomeric salt formation. Optimization of solvent, temperature, and stoichiometry will be necessary for 3-(1-aminoethyl)phenol.
Resolution with Tartaric Acid Derivatives
a. Salt Formation:
-
Dissolve one equivalent of racemic 3-(1-aminoethyl)phenol in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the selected tartaric acid enantiomer (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) in the minimum amount of the same hot solvent.[9] The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the precipitated salt.
-
Slowly add the hot tartaric acid solution to the amine solution with stirring.
b. Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be required to maximize the yield of the diastereomeric salt.
-
Collect the precipitated salt by filtration and wash it with a small amount of the cold solvent.
c. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free amine.
-
Extract the amine with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 3-(1-aminoethyl)phenol.
d. Determination of Enantiomeric Excess: The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation.
Resolution with Mandelic Acid Derivatives
The protocol for using mandelic acid is analogous to that for tartaric acid, with potential variations in the choice of solvent and crystallization conditions. Acetone/water mixtures have been reported as effective for similar substrates.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of 3-(1-aminoethyl)phenol by diastereomeric salt formation.
Caption: General workflow for chiral resolution.
References
- 1. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Enantiomeric Excess Determination of (S)-3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of the development and quality control of chiral pharmaceutical compounds such as (S)-3-(1-Aminoethyl)phenol. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods for determining the enantiomeric excess of this compound. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to assist researchers in selecting the most suitable technique for their needs.
Comparison of Analytical Methods
Chiral HPLC is a primary and widely adopted method for the enantiomeric separation of this compound.[1] However, several alternative techniques offer distinct advantages in terms of speed, solvent consumption, or orthogonal information. The following table summarizes the key performance characteristics of chiral HPLC, chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.
| Analytical Method | Principle | Typical Stationary Phase/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | Polysaccharide-based (e.g., amylose or cellulose derivatives). | High resolution and accuracy, well-established and versatile. | Longer analysis times compared to SFC, higher consumption of organic solvents. |
| Chiral SFC | Differential interaction of enantiomers with a CSP using a supercritical fluid (typically CO2) as the primary mobile phase. | Polysaccharide-based or cyclofructan-based CSPs. | Fast analysis times, reduced solvent consumption ("green" technique), excellent for preparative separations. | Requires specialized instrumentation. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, leading to distinct NMR signals. | Chiral alcohols, acids, or other enantiopure compounds that can interact with the analyte. | No chromatographic separation needed, provides structural information, can be rapid. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by the chiral molecule. | Not applicable. | Rapid analysis, provides information about the absolute configuration. | Generally less accurate for precise ee determination compared to chromatography, sensitive to impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. While a specific application note for 3-(1-Aminoethyl)phenol was not available, the following protocols for the closely related compound 3-(2-Aminopropyl)phenol are presented as a representative example for chiral HPLC and SFC. These methods can be readily adapted for 3-(1-Aminoethyl)phenol.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a normal-phase HPLC method for the enantiomeric separation of a chiral aromatic amine.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Lux® Amylose-1 or Chiralpak® IA/IB/IC column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA). A typical starting composition is 90:10:0.1 (v/v/v) n-hexane:IPA:DEA.
-
Sample Preparation: A racemic standard of the analyte is dissolved in the mobile phase to a concentration of 1 mg/mL.
Procedure:
-
Prepare the mobile phase by accurately mixing the solvents. Ensure the mixture is thoroughly degassed.
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Inject the sample solution onto the HPLC system.
-
Record the chromatogram and determine the retention times for the two enantiomers.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 indicates baseline separation.
-
The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC offers a faster and more environmentally friendly alternative to chiral HPLC.
Instrumentation and Materials:
-
SFC System: An analytical SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
-
Chiral Column: A polysaccharide-based or cyclofructan-based chiral stationary phase (e.g., Chiralpak® IC, 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO₂ and a modifier, typically methanol, with an additive like isobutylamine.
-
Sample Preparation: A racemic standard of the analyte is dissolved in methanol at a concentration of 1 mg/mL.
Procedure:
-
Set up the SFC system with the desired parameters (e.g., isocratic elution with 15% methanol containing 25 mM isobutylamine as a modifier).
-
Equilibrate the column with the mobile phase at a flow rate of 2.5 mL/min and a back pressure of 150 bar until the system is stable.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method relies on the in-situ formation of diastereomeric complexes that can be distinguished by NMR.
Instrumentation and Materials:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): An enantiomerically pure compound capable of interacting with the analyte, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
-
NMR Solvent: A deuterated solvent in which both the analyte and CSA are soluble (e.g., CDCl₃).
-
Sample Preparation: The analyte and the CSA are mixed directly in an NMR tube with the deuterated solvent.
Procedure:
-
Dissolve a known amount of the analyte in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar equivalent of the CSA to the NMR tube and shake to mix.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the analyte should split into two sets of peaks, representing the two diastereomeric complexes.
-
Integrate the corresponding signals for each enantiomer to determine the enantiomeric ratio and calculate the enantiomeric excess.
Visualizations
The following diagrams illustrate the experimental workflow for the chiral HPLC method and a logical comparison of the different analytical techniques.
Caption: Experimental Workflow for Chiral HPLC Analysis.
References
A Comparative Guide to the Synthesis of (S)-3-(1-Aminoethyl)phenol: Biocatalysis vs. Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure chiral amine, (S)-3-(1-Aminoethyl)phenol, is a critical intermediate in the pharmaceutical industry, notably in the synthesis of Rivastigmine, a therapeutic agent for Alzheimer's and Parkinson's diseases. The stereochemistry at the amine-bearing carbon is crucial for its biological activity. This guide provides an objective comparison between the emerging biocatalytic routes and traditional chemical synthesis methods for producing this high-value compound. We will delve into the performance of each approach, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Key Performance Metrics
The choice between a biocatalytic and a chemical approach for the synthesis of this compound hinges on a trade-off between stereoselectivity, yield, and process sustainability. The following table summarizes the key quantitative data for a representative biocatalytic method using an engineered transaminase and a common chemical method involving chiral resolution.
| Parameter | Biocatalytic Synthesis (Engineered Transaminase) | Chemical Synthesis (Chiral Resolution) |
| Starting Material | 3-Hydroxyacetophenone | Racemic 3-(1-Aminoethyl)phenol |
| Key Reagent | Engineered (S)-selective transaminase, Isopropylamine | D-(-)-Tartaric acid |
| Typical Yield | >90% | <50% (theoretical maximum for the desired enantiomer) |
| Enantiomeric Excess (ee) | >99% | ~90-98% (after crystallization) |
| Reaction Temperature | 25-45°C | Typically involves heating for dissolution and cooling for crystallization |
| Solvent System | Primarily aqueous buffer (e.g., phosphate buffer) | Organic solvents (e.g., methanol, ethanol) |
| Environmental Impact | Generally considered "greener" due to mild, aqueous conditions and biodegradable catalyst. | Involves organic solvents and may require multiple steps, leading to more waste generation. |
| Key Advantages | High enantioselectivity and yield in a single step, mild reaction conditions. | Well-established and predictable methodology. |
| Key Challenges | Enzyme cost and stability, potential product inhibition. | Inherent 50% loss of the undesired enantiomer, requires optimization of crystallization. |
Experimental Protocols
Biocatalytic Synthesis: Asymmetric Amination with Transaminase
This protocol describes the synthesis of this compound from 3-hydroxyacetophenone using an engineered (S)-selective ω-transaminase.
Materials:
-
3-Hydroxyacetophenone
-
Engineered (S)-selective ω-transaminase
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a temperature-controlled reaction vessel, add potassium phosphate buffer (pH 7.5).
-
Add the engineered ω-transaminase to the buffer to the desired concentration.
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of approximately 1 mM.
-
In a separate vessel, dissolve 3-hydroxyacetophenone in a minimal amount of DMSO and add it to the reaction mixture.
-
Add isopropylamine to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 45°C) with gentle stirring.
-
Monitor the reaction progress by HPLC until the conversion of the starting material is complete (typically 18-24 hours).
-
Upon completion, adjust the pH of the reaction mixture to >9 with a suitable base.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Chemical Synthesis: Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol
This protocol outlines the separation of this compound from a racemic mixture using D-(-)-tartaric acid as the resolving agent.
Materials:
-
Racemic 3-(1-Aminoethyl)phenol
-
D-(-)-Tartaric acid
-
Methanol
-
2 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the racemic 3-(1-Aminoethyl)phenol in methanol in a flask.
-
In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in methanol.
-
Add the tartaric acid solution to the solution of the racemic amine with stirring.
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt. For enhanced crystallization, the mixture can be refrigerated.
-
Collect the precipitated crystals of the (S)-amine-D-(-)-tartrate salt by filtration and wash them with a small amount of cold methanol.
-
Suspend the collected diastereomeric salt in water and add 2 M NaOH solution until the pH is basic, ensuring the free amine is liberated.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing the Workflows
To better illustrate the distinct processes of biocatalytic and chemical synthesis, the following diagrams outline the experimental workflows.
Caption: Biocatalytic synthesis workflow.
Caption: Chemical synthesis workflow.
Conclusion
The biocatalytic synthesis of this compound offers a highly efficient and environmentally benign alternative to traditional chemical methods. The use of engineered transaminases allows for the direct, highly enantioselective production of the desired (S)-enantiomer from a prochiral ketone, achieving high yields and exceptional enantiomeric excess. This approach circumvents the inherent 50% yield limitation of classical resolution methods.
Conversely, chemical synthesis via chiral resolution is a well-established and robust technique. However, it is less atom-economical due to the discarding of the undesired enantiomer. The choice between these methods will ultimately depend on factors such as the scale of the synthesis, cost considerations for the catalyst (enzyme vs. resolving agent), and the desired environmental footprint of the process. For high-purity applications where sustainability is a key driver, the biocatalytic route presents a compelling and forward-looking solution.
Safety Operating Guide
Proper Disposal of (S)-3-(1-Aminoethyl)phenol: A Comprehensive Guide for Laboratory Professionals
This document provides a detailed protocol for the safe and compliant disposal of (S)-3-(1-Aminoethyl)phenol, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and protecting the environment.
Understanding the Hazards
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause severe skin burns, eye damage, and respiratory irritation[1][2]. As a derivative of phenol, it should be handled with the same level of caution as other phenolic compounds[3].
Key Hazard Information:
| Hazard Statement | GHS Classification |
| Causes severe skin burns and eye damage | Skin Corrosion 1B |
| May cause respiratory irritation | STOT SE 3 |
| Toxic if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation) |
Note: This table is a summary of hazards associated with similar phenolic and amino compounds and should be used for guidance. Always refer to the specific SDS for the compound in use.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate PPE must be worn.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[4] |
Step-by-Step Disposal Protocol
The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility[3][5]. Do not discard down the sink or in regular trash[3][4].
Step 1: Waste Segregation and Collection
-
Pure Compound and Concentrated Solutions: Collect all waste this compound, including unused or expired product, in a dedicated, properly labeled hazardous waste container[3]. The container should be made of a compatible material (e.g., glass or polyethylene) with a secure, tight-fitting lid[3][6].
-
Contaminated Labware and Debris: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and paper towels, must be treated as hazardous waste[3][4]. Collect these items in a separate, clearly labeled, puncture-resistant container[3].
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain[4]. Collect them in a labeled hazardous waste container.
Step 2: Labeling of Waste Containers
Properly label all waste containers with the following information[3]:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (avoid abbreviations)
-
The concentration and composition of the waste
-
The date the waste was first added to the container
-
The specific hazards associated with the chemical (e.g., "Corrosive," "Toxic")
Step 3: Storage of Hazardous Waste
Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated, and incompatible chemicals should not be stored together[3]. Keep containers closed at all times, except when adding waste[3].
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste[3]. Provide them with a detailed inventory of the waste.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.
-
Small Spills: Trained personnel wearing appropriate PPE may clean up small spills using an absorbent material like sand or diatomaceous earth[5]. The absorbed material must then be collected and disposed of as hazardous waste[3][5].
-
Large Spills: For large spills, evacuate the laboratory and follow your institution's emergency procedures[3].
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Quantitative Data for a Related Compound: 3-Aminophenol
| Property | Value |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Appearance | White to off-white solid |
| Density | 1.195 g/cm³ |
| LogP (log Kow) | 0.21 at pH 5.6 |
| Decomposition | Emits toxic fumes of nitrogen oxides when heated. |
Source: PubChem CID 11568 for 3-Aminophenol[7]
References
- 1. 3-(1-aminoethyl)phenol - Safety Data Sheet [chemicalbook.com]
- 2. 3-(1-aminoethyl)phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling (S)-3-(1-Aminoethyl)phenol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-3-(1-Aminoethyl)phenol (CAS No. 123982-81-0). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
This compound , also known as S-3-Hydroxy-Alpha-methylbenzylamine, is a key intermediate in the synthesis of pharmaceuticals such as Rivastigmine.[1] It is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[2][3]
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3][4] |
Personal Protective Equipment (PPE)
Due to the corrosive and irritant nature of this compound, the following personal protective equipment is mandatory when handling this chemical.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust that can cause severe eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), a lab coat worn over long pants, and closed-toe shoes. Consider double-gloving for extensive handling. | Prevents skin contact which can lead to severe burns.[2][5] Phenol and its derivatives can be absorbed through the skin. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | Minimizes inhalation of dust or vapors that may cause respiratory irritation.[2][6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.[6]
-
Verify that an emergency eyewash station and safety shower are accessible within 10 seconds of the work area.[7]
-
Prepare a designated and clearly labeled workspace for handling the chemical.
-
Assemble a spill kit containing an absorbent material (e.g., vermiculite), and a first aid kit with polyethylene glycol (PEG-300 or PEG-400) for skin exposure.[8]
2. Handling the Chemical:
-
Don all required PPE before handling the container.
-
Work exclusively within the chemical fume hood, at least 6 inches from the sash.[6]
-
Avoid creating dust. If handling the solid form, use appropriate tools to minimize dust generation.
-
If making a solution, slowly add the solid to the solvent to prevent splashing.
3. Post-Handling:
-
Thoroughly decontaminate the work area after completion of the task.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[6]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[7] For small exposures, wipe the affected area with a gauze pad soaked in polyethylene glycol (PEG-300 or PEG-400).[5][7][8] For large exposures, use an emergency drench shower for at least 15 minutes.[5][7] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[2] If the person is conscious, give them water to drink. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste (solid and liquid) in a dedicated, properly labeled, and sealed hazardous waste container.[9]
-
The container must be compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name.[9]
-
Do not mix this waste with other waste streams.[9]
2. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.[9]
-
Store in secondary containment to prevent spills.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10][11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. innospk.com [innospk.com]
- 2. 3-(1-aminoethyl)phenol - Safety Data Sheet [chemicalbook.com]
- 3. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(1-aminoethyl)phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. ehs.wwu.edu [ehs.wwu.edu]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. ohio.edu [ohio.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
